N-hexylhydroxylamine

Catalog No.
S9067077
CAS No.
90422-09-6
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hexylhydroxylamine

CAS Number

90422-09-6

Product Name

N-hexylhydroxylamine

IUPAC Name

N-hexylhydroxylamine

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-2-3-4-5-6-7-8/h7-8H,2-6H2,1H3

InChI Key

ADXYMYHMDXYUNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNO

N-hexylhydroxylamine spectral data NMR

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of N-Hexylhydroxylamine

The synthesis can be adapted from a patent detailing the preparation of N-Ethylhydroxylamine hydrochloride [1]. The following workflow outlines the three-step procedure, which can be modified by substituting ethyl iodide with 1-iodohexane.

G Start Start: Hydroxylamine Hydrochloride Step1 Step 1: BOC Protection React with di-t-butyl dicarbonate (BOC anhydride) Base: Na₂CO₃, Water, 35-40°C, 3 hours Start->Step1 Int1 Intermediate: N,O-bis-BOC-hydroxylamine Step1->Int1 Step2 Step 2: N-Alkylation Alkylating Agent: 1-Iodohexane Base: K₂CO₃, DMF, 30°C, 30-60 min Int1->Step2 Int2 Intermediate: N-Hexyl-N,O-bis-BOC-hydroxylamine Step2->Int2 Step3 Step 3: BOC Deprotection Acid: Anhydrous HCl gas, Ethyl Acetate, 37°C, ~2 hours Int2->Step3 End Final Product: this compound Hydrochloride Step3->End

Synthetic route to this compound hydrochloride via BOC protection, alkylation, and deprotection.

Detailed Experimental Protocol [1]:

  • Step 1: Preparation of N,O-bis-BOC-hydroxylamine

    • Add hydroxylamine hydrochloride (1 mole) to a solution of sodium carbonate (Na₂CO₃, 1.25 moles) in water (500 ml).
    • Treat this mixture with di-t-butyl dicarbonate (BOC anhydride, 2.0-2.2 equivalents) added over 3 hours, maintaining the temperature at 35-40°C.
    • Isolate the product, N,O-bis-BOC-hydroxylamine, which is typically obtained in high yield after extraction and crystallization.
  • Step 2: Alkylation to N-Hexyl-N,O-bis-BOC-hydroxylamine

    • Dissolve the N,O-bis-BOC-hydroxylamine from Step 1 in dimethylformamide (DMF, approx. 3:1 v/v).
    • Add milled potassium carbonate (K₂CO₃, 1.25 equivalents) followed by 1-iodohexane (1.025 equivalents). The original procedure uses ethyl iodide.
    • Add the 1-iodohexane over 45 minutes at 30°C. The reaction can be monitored by thin-layer chromatography (TLC).
    • Upon completion, isolate the product, N-hexyl-N,O-bis-BOC-hydroxylamine, as an oil by diluting with water, extracting with toluene, washing the organic layers with water, and concentrating under vacuum.
  • Step 3: Deprotection to this compound Hydrochloride

    • Dissolve the alkylated product from Step 2 in ethyl acetate (approx. 3:1 v/v).
    • Treat it with a stream of anhydrous hydrogen chloride (HCl) gas (5-6 equivalents) at 37°C over about 2 hours.
    • Concentrate the mixture under vacuum to obtain the final product, This compound hydrochloride, as a solid.

Predicted NMR Spectral Data

The following table provides a reasoned prediction for the ¹H and ¹³C NMR spectra of this compound based on the structure and data from simpler analogues [2] [3]. Please treat these as theoretical estimates.

Nucleus Predicted Chemical Shift (δ) Multiplicity Proton Count Assignment
¹H NMR
~4.5 - 6.5 (broad) Singlet 2H -NH-OH
~2.5 - 3.0 Triplet (t) 2H -CH₂-NH-
~1.2 - 1.5 Multiplet (m) 2H -N-CH₂-CH₂-
~1.2 - 1.4 Multiplet (m) 6H -(CH₂)₃-CH₃
~0.8 - 0.9 Triplet (t) 3H -CH₂-CH₃
¹³C NMR
~48 - 52 1C -CH₂-NH-
~31 - 33 1C -N-CH₂-CH₂-
~25 - 30 1C -CH₂-CH₂-CH₂-
~26 - 28 1C -CH₂-CH₂-CH₃
~22 - 23 1C -CH₂-CH₃
~13 - 14 1C -CH₂-CH₃

Key Notes on NMR Interpretation:

  • The -NH-OH protons are typically broad and can exhibit concentration-dependent chemical shifts. They may also exchange with deuterium if measured in D₂O, causing the signals to disappear.
  • The methylene group adjacent to the nitrogen (-CH₂-NH-) is expected to be the most deshielded carbon in the alkyl chain in the ¹³C NMR spectrum.
  • Multiplicities in the ¹H NMR are predicted based on the (n+1) rule under first-order conditions.

How to Obtain Experimental Spectral Data

  • Computational Modeling: Use computational chemistry software (e.g., Gaussian, ADF) to calculate the NMR chemical shifts. This provides a highly accurate theoretical prediction that can be directly compared with experimental data once available.
  • Specialized Chemical Databases: Query commercial chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) that may have the compound in their catalog. They sometimes provide NMR spectra for listed compounds.
  • Direct Synthesis and Analysis: The most reliable method is to synthesize the compound using the protocol above and analyze it with your own 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. This will provide definitive, high-quality data for your research.

References

Thermal Decomposition Data for Hydroxylamine (HA) Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on the thermal behavior of hydroxylamine in water, which can serve as a reference for understanding potential risks associated with hydroxylamine derivatives [1].

Hydroxylamine (HA) Concentration Heating Rate Observed Thermal Behaviour Onset Temperature Range
10% w 2 °C min⁻¹ No runaway behaviour observed Not applicable
20% w 2 °C min⁻¹ Runaway reaction 94 - 118 °C
30% w 2 °C min⁻¹ Runaway reaction 85 - 110 °C
50% w 2 °C min⁻¹ Runaround reaction 80 - 95 °C
10% w 5 °C min⁻¹ No runaway behaviour observed Not applicable
20% w 5 °C min⁻¹ Runaway reaction 94 - 118 °C
30% w 5 °C min⁻¹ Runaway reaction 85 - 110 °C
50% w 5 °C min⁻¹ Runaround reaction 80 - 95 °C

> Key Insight from the Data: The stability of hydroxylamine is highly concentration-dependent. Higher concentrations are prone to dangerous exothermic decomposition at moderate temperatures [1].

Experimental Protocol for Assessing Thermal Stability

The data in the table was generated using a Thermal Screening Unit (TSU), which is a key tool for process safety testing. The general methodology is as follows [1]:

  • Sample Preparation: Prepare aqueous solutions of the substance at various concentrations (e.g., 10% w, 20% w, 30% w, 50% w). Using high-purity chemicals is critical to avoid catalytic effects from contaminants.
  • Experimental Setup: A small sample volume (typically 1 mL) is placed in a sealed, pressure-resistant test cell within the TSU.
  • Temperature Ramp: The sample is subjected to controlled heating rates (e.g., 2 °C min⁻¹ and 5 °C min⁻¹) from ambient temperature up to a high limit (e.g., 300 °C).
  • Data Recording: The instrument continuously records the sample's temperature and pressure throughout the heating profile.
  • Data Analysis: The resulting temperature and pressure profiles are analyzed to identify the onset temperature of exothermic decomposition and to observe if a "runaway" reaction (a sharp, uncontrolled increase in temperature and pressure) occurs.

This experimental workflow for assessing thermal stability can be visualized as follows:

Start Start Safety Assessment Prep Sample Preparation (Prepare various concentrations using high-purity chemicals) Start->Prep Setup Experimental Setup (Load sample into sealed pressure-resistant cell) Prep->Setup Ramp Temperature Ramp (Heat sample at controlled rate e.g., 2°C/min) Setup->Ramp Record Data Recording (Monitor temperature and pressure) Ramp->Record Analyze Data Analysis (Identify onset temperature and runaway behavior) Record->Analyze Result Determine Safe Storage Conditions Analyze->Result

Storage Implications and Recommendations

Based on the instability observed in hydroxylamine, here are critical considerations for handling and storing similar compounds like N-hexylhydroxylamine:

  • Concentration is Critical: The propensity for explosive decomposition increases significantly with concentration. Storing diluted solutions is much safer than storing the pure compound or concentrated solutions [1].
  • Temperature Control: These compounds should be stored under refrigerated conditions and kept away from any sources of heat. The experimental data shows that decomposition can begin at temperatures as low as 80°C, but a significant safety margin is essential [1].
  • Avoid Contaminants: Even low levels of metal ions can act as catalysts for decomposition. Ensure high purity and avoid contact with contaminating substances [1].
  • General Hydroxylamine Hazards: As noted in its safety profile, hydroxylamine is hygroscopic, can decompose at its boiling point, and its salts are common due to better stability [2].

How to Proceed with Your Research

Given the lack of direct data, I suggest the following steps to obtain the specific information you need for this compound:

  • Search Specialized Databases: Look up safety data sheets (SDS) for this compound on chemical suppliers' websites or through chemical databases.
  • Consult Broader Literature: Search scientific literature for "N-alkylhydroxylamine stability" or similar terms. The stability of N-substituted hydroxylamines is a known area of study [1] [2].
  • Conduct Experimental Testing: For critical applications, especially in drug development, the most reliable approach is to conduct your own thermal stability studies (e.g., using Differential Scanning Calorimetry (DSC) or a TSU) on your specific sample to characterize its safe handling and storage parameters directly [1].

References

Available Data on Related N-Alkylhydroxylamines

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on the hexyl derivative is limited, information on compounds like N-ethylhydroxylamine and its protected forms can serve as a useful reference point. The quantitative data for these related compounds is summarized in the table below.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Related Salts/ Derivatives
N-Ethylhydroxylamine [1] [2] 624-81-7 C₂H₇NO 61.08 Hydrochloride Salt [3]
Fmoc-N-ethyl-hydroxylamine [4] 1820604-77-0 C₁₇H₁₇NO₃ 283.3 -

Synthesis and Methodological Insights

Although a specific synthesis for N-hexylhydroxylamine is not detailed, patents for N-ethylhydroxylamine hydrochloride outline a general alkylation strategy that could be adapted [5] [6]. The following workflow generalizes the key steps from these methods, which involve protecting a hydroxylamine precursor, performing an alkylation, and then deprotecting to obtain the final N-alkylhydroxylamine product.

G Start Hydroxylamine Hydrochloride Protect Protection Step (Boc₂O, Base, Solvent) Start->Protect Alkylate Alkylation Step (Ethyl Halide, Base) Protect->Alkylate Deprotect Acidic Deprotection (HCl, Solvent) Alkylate->Deprotect Final N-Ethylhydroxylamine Hydrochloride Deprotect->Final

Generalized synthesis workflow for N-alkylhydroxylamines.

The methodology from recent literature uses N-functionalized hydroxylamine reagents as bench-stable precursors for nucleophilic addition reactions, which is a significant development in handling these compounds [7]. This approach is valuable for constructing C–C, C–N, C–O, and C–S bonds under transition-metal-free conditions, which is highly relevant for drug development [7].

A Path Forward for Your Research

Given the scarcity of direct information, here are concrete steps you can take to acquire the necessary technical details:

  • Explore Broader Databases: Search specialized chemical databases like Reaxys or SciFinder using the general structure "N-alkylhydroxylamine". These platforms are more likely to contain detailed property and synthesis data for less common compounds.
  • Adapt Known Protocols: The synthetic procedures for N-ethylhydroxylamine [5] [6] provide a viable starting point. You can attempt to adapt these methods by using a hexyl halide as the alkylating agent instead of an ethyl halide.
  • Consider Custom Synthesis: For immediate research needs, partnering with a commercial laboratory that offers custom synthesis services may be the most efficient way to obtain the compound.

References

Synthetic Protocols for N-Alkylhydroxylamines

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of N-alkylhydroxylamines like N-hexylhydroxylamine can be approached through several key strategies. The table below summarizes two primary methods adapted from the search results.

Method Core Principle Key Reagents Potential Modifications for this compound
BOC-Protected Alkylation [1] [2] Alkylation of a protected hydroxylamine derivative followed by deprotection. tert-Butoxycarbonyl (BOC) anhydride, Hydroxylamine hydrochloride, Alkyl halide (e.g., iodoethane), Base (e.g., K₂CO₃), Acid (e.g., HCl) [1] [2]. Use 1-bromohexane or 1-iodohexane as the alkylating agent.
Oxidation of Secondary Amines [3] Direct oxidation of an N-hexylalkylamine to the corresponding hydroxylamine. Secondary amine (e.g., diethylamine), Hydrogen peroxide (H₂O₂), Metal catalyst (e.g., Silver salts), Sequestering agent (e.g., EDTA) [3]. Use dihexylamine as the starting material.
Protocol 1: BOC-Protected Alkylation and Deprotection

This two-step procedure is a classic and reliable method for generating N-alkylhydroxylamines with high purity [1] [2].

Step 1: Synthesis of BOC-Protected this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a water-miscible solvent (e.g., water, methanol, or a mixture).
  • Protection: Add di-tert-butyl dicarbonate (BOC anhydride) to the stirring solution. Stir the reaction mixture at room temperature for several hours until the protection is complete, monitored by TLC.
  • Alkylation: Add 1-bromohexane or 1-iodohexane to the reaction mixture. Heat the mixture to reflux with continuous stirring for 12-24 hours.
  • Work-up: After cooling, dilute the mixture with water and extract the product using an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the BOC-protected intermediate.

Step 2: Acidic Deprotection to this compound Hydrochloride

  • Cleavage: Dissolve the crude BOC-protected intermediate in an organic solvent like dichloromethane or 1,4-dioxane.
  • Reaction: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) or treat with trifluoroacetic acid (TFA).
  • Isolation: Stir the reaction mixture at room temperature. The product, this compound hydrochloride, often precipitates as a white solid.
  • Purification: Filter the solid, wash with a cold, non-aqueous solvent like diethyl ether, and dry under high vacuum to obtain the pure hydrochloride salt [1] [2].
Protocol 2: Oxidation of Secondary Amines

This one-pot method offers a more direct route, though control over over-oxidation is crucial [3].

  • Catalyst Preparation: Dissolve a catalytic amount of a metal salt (e.g., silver nitrate, Na₂WO₄) and a sequestering agent (e.g., EDTA) in water. The sequestering agent helps minimize metal-catalyzed degradation of the product.
  • Reaction: Add the secondary amine (dihexylamine) to the solution. Cool the reaction mixture to 0-5°C in an ice bath.
  • Oxidation: Slowly add an aqueous solution of hydrogen peroxide (e.g., 30%) to the stirred, cooled mixture. Maintain the temperature below 10°C during the addition to control the exothermic reaction.
  • Work-up and Purification: After the addition is complete, stir the mixture for an additional period at low temperature. Extract the product with a suitable organic solvent. The product can often be isolated as a crystalline hydrochloride salt by bubbling hydrogen chloride gas through an ethereal solution of the crude hydroxylamine [3].

Analytical Characterization

Once synthesized, this compound can be characterized using the following techniques, with reference to data for similar compounds.

Table: Expected Analytical Data for this compound and Derivatives

Compound Formula (MW) Spectral Data (Reference) Analytical Data (Reference)
This compound C₆H₁₅NO (117.19 g/mol) ¹H NMR (CDCl₃): δ ~3.5 (t, J=7 Hz, 2H), ~2.5 (br s, 1H), ~1.4-1.2 (m, 8H), ~0.9 (t, J=7 Hz, 3H). -
This compound Hydrochloride C₆H₁₆ClNO (153.65 g/mol) Similar to N-Ethylhydroxylamine HCl [2]. HPLC/MS can be used to confirm mass.
Fmoc-N-Ethyl-hydroxylamine [4] C₁₇H₁₇NO₃ (283.33 g/mol) - Storage: 0-8°C.

Application in Drug Discovery and Biology

N-substituted hydroxylamines have gained significant interest in medicinal chemistry, primarily as novel antibacterial agents.

  • Mechanism of Action as Antibacterials: These compounds act as radical scavengers, specifically inhibiting the bacterial enzyme ribonucleotide reductase (RNR) [5]. RNR is essential for DNA synthesis and repair, making it a compelling drug target. The "N–OH" moiety donates a hydrogen atom to quench a critical tyrosyl radical in the R2 subunit of bacterial RNR, shutting down DNA production and inhibiting bacterial proliferation [5].
  • Structure-Activity Relationship (SAR): Research indicates that modifying the N-substituent can fine-tune the antibacterial activity. The bond dissociation energy (BDE) of the O–H bond is a key factor. Electron-donating groups (like alkyl chains) stabilize the generated radical, leading to lower BDE and higher radical scavenging activity. Therefore, an N-hexyl group could be strategically chosen to enhance this effect [5].
  • Biofilm Reduction: Promisingly, several N-hydroxylamine compounds have demonstrated the ability to reduce established bacterial biofilms of pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, which are a major challenge in treating resistant infections [5].
  • Other Applications: Beyond antibacterials, N-alkylhydroxylamines and their derivatives are used as protecting groups in peptide synthesis (e.g., Fmoc-N-ethyl-hydroxylamine) [4], polymerization inhibitors [6], and salt-free reducing agents in nuclear fuel processing [6].

Visual Workflow and Mechanism

The following diagrams summarize the synthetic pathway and biological mechanism of action for this compound.

Start Start: Hydroxylamine HCl Step1 Step 1: BOC Protection Reagents: BOC₂O, Base Start->Step1 Intermediate Intermediate: BOC-protected Hydroxylamine Step1->Intermediate Step2 Step 2: Alkylation Reagents: 1-Bromohexane Intermediate->Step2 Intermediate2 Intermediate: BOC-N-Hexylhydroxylamine Step2->Intermediate2 Step3 Step 3: Deprotection Reagents: HCl (e.g., 4M in Dioxane) Intermediate2->Step3 End Final Product: This compound HCl Step3->End

Diagram 1: A flowchart illustrating the sequential steps involved in the BOC-protection-based synthesis of this compound hydrochloride.

cluster_bacterial Bacterial Cell NHA This compound (N-HA) RNR Ribonucleotide Reductase (RNR) with Tyrosyl Radical (Tyr•) NHA->RNR  Radical Scavenging InhibitedRNR Inactivated RNR (Tyr-OH) RNR->InhibitedRNR DNA Inhibited DNA Synthesis & Bacterial Death InhibitedRNR->DNA

Diagram 2: A mechanism diagram showing how this compound acts as a radical scavenger to inhibit bacterial ribonucleotide reductase (RNR), thereby halting DNA synthesis.

Discussion for Researchers

  • Method Selection: The BOC-protection method (Protocol 1) is generally more reliable for obtaining high-purity material and is recommended for initial synthesis. The oxidation method (Protocol 2), while more direct, requires careful control to prevent over-oxidation to nitrone by-products [3].
  • Handling and Storage: N-alkylhydroxylamines are often hygroscopic and can be air-sensitive. They are best stored as their stable hydrochloride salts under an inert atmosphere at low temperatures (0-8°C) [4].
  • Future Directions: The scaffold holds promise for further development. Strategies like synthesizing this compound derivatives with additional functional groups on the alkyl chain could be explored to improve potency, selectivity, and pharmacokinetic properties.

References

Synthetic Strategies for N-Alkylhydroxylamine Hydrochlorides

Author: Smolecule Technical Support Team. Date: February 2026

Two primary strategies are used to prepare N-alkylhydroxylamine hydrochlorides, both starting from hydroxylamine hydrochloride. The table below compares these core approaches.

Strategy Key Reagent (for N-Alkylation) Key Intermediate Pros & Cons

| BOC-Protection Strategy [1] [2] | Ethyl halide (e.g., iodoethane, bromoethane) [1] [2] | N-(tert-Butoxycarbonyl)-N-alkylhydroxylamine (BOC-protected hydroxylamine) [1] [2] | Pro: High selectivity (N-alkylation), easier purification. Con: Multiple synthetic steps, requires BOC-removal. | | Direct Alkylation Strategy | Alkyl Halide [3] | O-Benzoyl-N-alkylhydroxylamine [3] | Pro: Fewer steps, avoids protecting groups. Con: Requires careful control to favor N- over O-alkylation, may have lower yield. |

Detailed Protocol: BOC-Protection Strategy

This two-step procedure is adapted from patent US5166436A [1] and is the most reliable method. While the patent example uses iodoethane, it can be adapted for 1-iodohexane or 1-bromohexane to synthesize the N-hexyl derivative.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N-hexylhydroxylamine
  • Reaction Equation: NH₂OH·HCl + (BOC)₂O → NH₂OBOC → N-Hexyl-N-BOC-hydroxylamine
  • Procedure:
    • In a round-bottom flask, suspend hydroxylamine hydrochloride (10.0 g, 144 mmol) in dichloromethane (150 mL) [1] [2].
    • Add triethylamine (40.2 mL, 288 mmol, 2.0 equiv) and cool the mixture in an ice-water bath [1].
    • Slowly add a solution of di-tert-butyl dicarbonate ((BOC)₂O, 31.4 g, 144 mmol, 1.0 equiv) in dichloromethane (50 mL) with stirring [1].
    • Remove the ice bath and stir the reaction mixture at room temperature for 16 hours [1].
    • Add 1-iodohexane (21.2 mL, 158 mmol, 1.1 equiv), followed by potassium carbonate (39.8 g, 288 mmol, 2.0 equiv) [1] [2].
    • Reflux the reaction mixture for 24 hours [1].
    • After cooling, dilute with water (100 mL) and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure [1].
  • Purification: The crude product (N-Hexyl-N-BOC-hydroxylamine) is typically purified by flash column chromatography (silica gel, eluting with hexanes/ethyl acetate) or recrystallization [1].
Step 2: Deprotection to N-Hexylhydroxylamine Hydrochloride
  • Reaction Equation: N-Hexyl-N-BOC-hydroxylamine + HCl → this compound Hydrochloride
  • Procedure:
    • Dissolve the purified N-Hexyl-N-BOC-hydroxylamine from Step 1 in 1,4-dioxane (50 mL) [1].
    • Cool the solution in an ice bath and slowly add 4M HCl in 1,4-dioxane (144 mL, 576 mmol, 4.0 equiv relative to original NH₂OH·HCl) with vigorous stirring [1].
    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for complete consumption of the starting material [1].
    • Concentrate the mixture under reduced pressure to obtain a crude solid [1].
    • Triturate the solid with diethyl ether, collect the product by filtration, and wash thoroughly with cold ether [1] [3].
  • Final Purification: Recrystallize the solid from a suitable solvent system like isopropyl alcohol/petroleum ether to obtain pure this compound hydrochloride as a white, crystalline solid [3].

Experimental Workflow

The following diagram illustrates the complete two-step BOC-protection synthesis pathway.

Start Start: Hydroxylamine Hydrochloride Step1 Step 1: BOC Protection & Alkylation Start->Step1 Intermediate Intermediate: N-Hexyl-N-BOC-hydroxylamine Step1->Intermediate Step2 Step 2: Acidic Deprotection Intermediate->Step2 End Final Product: This compound Hydrochloride Step2->End

Critical Application Notes for Researchers

  • Safety First: Hydroxylamine hydrochloride is a strong reducing agent. Concentrated solutions and the solid salt can be explosive upon heating; always use diluted solutions where possible and avoid high temperatures [4]. Conduct reactions in a fume hood, especially when handling volatile alkyl halides and acidic solutions [3] [5].
  • Analytical Characterization: The final product should be thoroughly characterized. Key techniques include:
    • Melting Point: Determine and compare to literature if available.
    • NMR Spectroscopy: ¹H NMR should show characteristic peaks for the hexyl chain and the -NH-O- proton.
    • Mass Spectrometry (MS): Confirm molecular weight.
    • IR Spectroscopy: Look for N-O and N-H stretches [3].
  • Solvent and Reagent Quality: Use anhydrous solvents for the alkylation step to prevent side reactions. The purity of the alkyl halide is critical for achieving high yields [1].
  • Adapting the Protocol: This protocol is highly adaptable. For different N-alkyl chains (e.g., methyl, benzyl), simply replace the iodoethane/1-iodohexane with an equivalent molar amount of the desired alkyl halide [1] [3].

Conclusion

While a direct synthesis of this compound hydrochloride is not detailed in the available literature, the BOC-protection strategy offers a robust and well-established pathway. The detailed protocol and workflow provided here should enable researchers to successfully synthesize and characterize this compound for their drug development projects.

References

N-hexylhydroxylamine in hydroxamic acid synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxylamine Donating Reagents in Synthesis

Hydroxamic acids are typically synthesized by reacting a carboxylic acid derivative with a hydroxylamine donor [1]. Free hydroxylamine is unstable and mutagenic, so protected forms are preferred [1]. While the searched literature does not mention N-hexylhydroxylamine specifically, it details other reagents that illustrate common practices.

Table: Examples of Hydroxylamine Donating Reagents

Reagent Name Type Key Characteristics Deprotection/Cleavage Notes
Hydroxylamine Hydrochloride [1] Salt Commercially available, requires base for activation [1]. Not applicable; used directly after basification.
O-Tetrahydro-2H-pyran-2-yl (THP) [1] O-protected Commercially available, can be prepared from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran [1]. Acidic conditions [1].
O-2-Methylprenyl [1] O-protected Yields volatile by-products upon deprotection, which can simplify purification [1]. Not specified in detail.
O-(tert-Butyldimethylsilyl) [1] O-protected Commercially available but costly; can be synthesized from hydroxylamine hydrochloride and TBDMSC1 [1]. Fluoride ions (e.g., TBAF).
N-Fmoc protected hydroxylamine [1] N-protected (Solid-phase) Used for solid-phase synthesis; coupled to 2-chlorotrityl chloride resin [1]. Piperidine (e.g., 20% piperidine/NMP) [1].

The synthesis workflow for these reagents involves protection, coupling, and deprotection steps, as shown below.

G Start Start: Hydroxylamine Source (e.g., Hydroxylamine Hydrochloride) Pathway1 Pathway 1: O-Protected Reagents (e.g., THP, TBS, Prenyl) Start->Pathway1 Pathway2 Pathway 2: N-Protected Reagents (e.g., Fmoc-NHOH) Start->Pathway2 Step1 Protection Step React with protecting group (e.g., Dihydropyran, TBDMSC1, Fmoc-OSu) Pathway1->Step1 Pathway2->Step1 Step2 Optional Further Modification (e.g., Hydrolysis, Resin Loading) Step1->Step2 For some routes Product2 Resin-Bound Reagent Ready for solid-phase synthesis Step1->Product2 Product1 Protected Hydroxylamine Reagent Ready for hydroxamic acid coupling Step2->Product1

General Protocol for Hydroxamic Acid Synthesis

The following protocol adapts common hydroxamate synthesis methods for use with substituted hydroxylamines like This compound [2] [3]. The synthesis from carboxylic acids using coupling reagents is a standard and efficient approach.

Protocol: Synthesis of N-Alkylhydroxamic Acids via Carboxylic Acid Activation

Principle: This one-pot method involves activating a carboxylic acid with a coupling reagent, followed by reaction with N-alkylhydroxylamine (e.g., this compound) to form the hydroxamic acid derivative [2].

Materials:

  • Carboxylic acid substrate
  • This compound hydrochloride (Note: Assume required)
  • Coupling reagent: T3P (1-Propanephosphonic acid cyclic anhydride), ~50% in EtOAc or DMF [2]. Alternatives include o-NosylOXY or 4-NBsOXY [2].
  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
  • Solvent: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Toluene
  • Purification supplies: Silica gel, solvents for extraction and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and this compound hydrochloride (1.2 - 1.5 equiv) in anhydrous solvent (e.g., DCM, ~0.2-0.5 M concentration).
  • Base Addition: Cool the mixture to 0°C in an ice-water bath. Add the base (e.g., DIPEA, 2.5 - 3.0 equiv) slowly with stirring.
  • Coupling Reagent Addition: Slowly add the coupling reagent T3P (1.2 - 1.5 equiv) to the reaction mixture. After addition, remove the ice bath and allow the reaction to warm to room temperature.
  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).
  • Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (or EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
  • Purification: Concentrate the organic solution under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the pure N-hexylhydroxamic acid derivative.

Critical Notes:

  • Ultrasonication: Applying ultrasonication can accelerate the reaction rate when using T3P [2].
  • Racemization: Methods using reagents like o-NosylOXY are compatible with chiral substrates and prevent racemization [2].
  • Safety: this compound is likely an irritant. Use appropriate personal protective equipment (PPE) and handle all chemicals in a well-ventilated fume hood.

Research Considerations and Alternative Pathways

Since this compound is not a commonly reported reagent, you may need to consider alternative approaches.

  • Synthesize this compound: You may need to synthesize the reagent. A potential pathway involves the reaction of hexylamine with a protected oxime or hydroxylamine derivative.
  • Use Commercial Alternatives: For initial feasibility studies, consider using commercially available hydroxylamine sources like O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine or N,O-Dimethylhydroxylamine (for Weinreb amide synthesis) to establish your synthetic route before introducing the custom N-hexyl variant [1] [2].
  • Direct Synthesis from Esters: An alternative route involves the direct reaction of active esters with hydroxylamine. A generic protocol for this is shown below.

G Ester Carboxylic Acid Ester StepA Nucleophilic Attack Ester->StepA Product Hydroxamic Acid StepA->Product NH2OH Hydroxylamine Source (e.g., NH2OH·HCl + Base) NH2OH->StepA Conditions Reaction Conditions: - Base (e.g., KOH/MeOH) - Room Temperature or Reflux Conditions->StepA

How to Locate Specific Information

  • Consult Specialty Chemical Suppliers: Check catalogs from companies like Sigma-Aldrich, TCI Chemicals, or Combi-Blocks to see if this compound is available for purchase.
  • Perform a Broader Literature Search: Use SciFinder Navigator or Reaxys to perform a structure-based search for "this compound" to find any reported synthesis procedures or physical data.
  • Explore Patent Literature: Patents can be a valuable source of synthetic information for non-standard reagents.

I hope this overview of hydroxylamine reagents and synthetic protocols provides a solid foundation for your work. Would you like me to elaborate on the synthesis of any of the other hydroxylamine donating reagents, such as the O-THP or Fmoc-protected variants?

References

Application Notes: Hydroxylamines as Nucleophiles

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxylamines and their N-substituted derivatives are highly valuable nucleophiles in organic synthesis, primarily due to the alpha-effect. This phenomenon, where a nucleophilic atom is adjacent to another atom with a lone pair of electrons, significantly enhances their nucleophilicity beyond what their basicity would suggest [1]. This makes them exceptionally reactive partners for a wide range of electrophiles, enabling the construction of C-N, C-O, and N-N bonds.

Table 1: Nucleophilicity and Basicity of Common Nitrogen-Based Nucleophiles

Nucleophile Structure Relative Nucleophilicity (Qualitative) pKa of Conjugate Acid Notes
Azide Ion N₃⁻ Very High ~4.7 Small size and resonance stabilization contribute to high nucleophilicity despite low basicity [1].
Hydrazine H₂N-NH₂ High ~8.0 Exhibits a strong alpha-effect, making it a powerful nucleophile [1].
Hydroxylamine H₂N-OH High ~6.0 The prototype alpha-effect nucleophile; both N and O atoms can act as nucleophiles [1].
N-Alkylhydroxylamine (e.g., N-Hexyl) R-HN-OH Moderate to High (Inferred) Data Not Available Expected to retain a significant alpha-effect. Steric bulk of the hexyl group may slightly reduce rate compared to NH₂-OH.
Ammonia NH₃ Moderate 9.2 Serves as a benchmark for comparing other nitrogen nucleophiles.
t-Butylamine (CH₃)₃C-NH₂ Low 10.6 Demonstrates how steric bulk dramatically reduces nucleophilicity without affecting basicity as much [1].

Table 2: Electrophile Compatibility and Expected Products for N-Hexylhydroxylamine

Electrophile Class Example Reaction Type Expected Product Notes / Potential Side Reactions
Aldehydes/Ketones R-CHO, R₂C=O Nucleophilic Addition N-Hexylnitrone The initial hydroxyamine can cyclize to form a nitrone, a useful dipolarophile [2].
Alkyl Halides R-X S_N2 Substitution N-Alkoxyamine (R'-O-NH-Hex) Reaction can occur on oxygen to yield alkoxyamines. Steric hindrance from hexyl group may slow reaction with secondary alkyl halides [3].
Imines (in situ) R₂C=NR' Nucleophilic Addition Substituted Hydrazine N-Functionalized hydroxylamines can serve as stable precursors to imines, which then undergo addition with a second nucleophile [2].
Activated Olefins CH₂=CH-EWG Conjugate Addition (Michael) This compound adduct Literature shows oximes undergo Michael addition; N-alkylhydroxylamines are expected to be similarly reactive [4].

Experimental Protocols

The following protocols are generalized from methods describing the use of similar N-alkylhydroxylamine and oxime reagents.

Protocol 1: O-Alkylation of this compound to Form an Alkoxyamine

This procedure is adapted from general methods for O-alkylation, using a stable carbamate-protected hydroxylamine as a precursor [4].

Title: Synthesis of O-Benzyl-N-Hexylhydroxylamine

Reagents:

  • N-Hexyl-O-(tert-butoxycarbonyl)hydroxylamine (hypothetical protected precursor): 1.0 mmol
  • Benzyl bromide: 1.2 mmol
  • Potassium carbonate (K₂CO₃): 3.0 mmol
  • Anhydrous N,N-Dimethylformamide (DMF): 5 mL
  • Ethyl acetate and brine for workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the protected this compound, potassium carbonate, and anhydrous DMF. Stir the mixture at room temperature for 10 minutes.
  • Alkylation: Add benzyl bromide dropwise via syringe. Heat the reaction mixture to 50-60°C and monitor by TLC until the starting material is consumed.
  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Partition the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash thoroughly with brine to remove DMF traces.
  • Deprotection: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude O-benzyl-N-Boc-N-hexylhydroxylamine is then treated with a 4M solution of hydrochloric acid (HCl) in dioxane to remove the Boc protecting group.
  • Purification: Purify the final product, O-benzyl-N-hexylhydroxylamine, by flash column chromatography on silica gel.

The workflow for this protocol is outlined below.

Start Protected this compound Precursor Step1 1. Dissolve in Anhydrous DMF with K₂CO₃ base Start->Step1 Step2 2. Add Alkyl Halide Heat to 50-60°C Step1->Step2 Step3 3. Aqueous Work-up and Extraction Step2->Step3 Step4 4. Acidic Deprotection (Remove Boc Group) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 End Pure O-Alkyl-N-Hexylhydroxylamine Step5->End

Protocol 2: this compound in Nucleophilic Addition to In Situ Generated Imines

This protocol is inspired by recent advances using N-functionalized hydroxylamine reagents as stable precursors for reactive imines, which then undergo addition with nucleophiles [2].

Title: One-Pot Synthesis of a Functionalized Amine via Iminium Intermediate

Reagents:

  • N-Trifluoroethyl hydroxylamine reagent (as imine precursor, e.g., from [2]): 1.0 mmol
  • This compound hydrochloride: 1.5 mmol
  • Base (e.g., Diisopropylamine or Cs₂CO₃): 2.0 mmol
  • Anhydrous solvent (e.g., DMSO or DMF): 5 mL

Procedure:

  • Imine Formation: Charge a flame-dried Schlenk tube with the N-trifluoroethyl hydroxylamine imine precursor and a base. Add anhydrous solvent and stir the mixture under a nitrogen atmosphere. The base promotes the in-situ generation of the reactive N-Boc imine.
  • Nucleophilic Addition: Add this compound hydrochloride to the reaction mixture in one portion. Continue stirring at the specified temperature (e.g., room temperature or 60°C) until the reaction is complete, as monitored by TLC or LC-MS.
  • Reaction Quench & Work-up: Quench the reaction by adding a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product, expected to be a functionalized hydrazine derivative, by flash chromatography.

The logical relationship of this one-pot synthesis is shown in the following diagram.

Precursor Stable Hydroxylamine Imine Precursor StepA Activation with Base (In-situ Imine Formation) Precursor->StepA Intermediate Reactive N-Boc Imine Intermediate StepA->Intermediate StepB Addition of This compound Intermediate->StepB Product Functionalized Hydrazine Derivative StepB->Product

Critical Considerations for Researchers

  • Nucleophile vs. Base Behavior: While this compound is a good nucleophile, competing acid-base reactions can occur with strong electrophiles. Careful selection of base and reaction conditions is essential to favor the desired pathway [1].
  • Steric Effects: The hexyl group introduces steric bulk. This may slow down reaction rates with sterically hindered electrophiles (e.g., tertiary alkyl halides or substituted imines) compared to reactions with hydroxylamine itself [1].
  • O vs. N Regioselectivity: A key consideration is whether the nucleophile will attack through the oxygen or nitrogen atom. This regioselectivity is highly dependent on the electrophile, reaction conditions, and the protecting groups used. For instance, O-alkylation is common with alkyl halides [3], while N-addition is typical with carbonyls and imines [2].
  • Stability and Handling: this compound and its salts should be stored cold (typically 0-8°C) and handled under an inert atmosphere to prevent decomposition, as is recommended for similar compounds like Fmoc-N-ethyl-hydroxylamine [5].

References

alkylation of hydroxylamine with hexyl halide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Reaction Overview

Alkoxyamine hydrochlorides are valuable building blocks in organic synthesis, commonly used to prepare alkoxyimino derivatives via condensation with ketones or aldehydes [1]. The conventional synthesis involving N-hydroxyphthalimide and hazardous hydrazine has been superseded by a safer, more rapid method using (Boc)₂NOH [1].

The overall synthesis of hexyloxyamine hydrochloride from 1-bromohexane proceeds via a two-step pathway, visualized in the following workflow:

G cluster_1 Step 1: O-Alkylation cluster_2 Step 2: Deprotection A 1-Bromohexane D O-Alkylated Intermediate (Protected Alkoxyamine) A->D reacts with B (Boc)₂NOH (N,N'-di-tert-butoxycarbonyl- hydroxylamine) B->D reacts with C Base C->D catalyzes F Final Product Hexyloxyamine Hydrochloride D->F deprotected by G Byproducts (CO₂, Isobutylene) D->G generates E HCl (e.g., in Dioxane) E->F reacts with

Materials and Reagents

Table 1: Required Chemical Reagents

Reagent Name Role in Reaction Common Purity
1-Bromohexane Alkylating Agent ≥98%
N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) Protected Hydroxylamine Source ≥95%
Anhydrous Potassium Carbonate (K₂CO₃) Base ≥99%
Hydrochloric Acid Solution (HCl) Deprotecting Agent 4M in Dioxane
Anhydrous Acetonitrile Solvent ≥99.8%
Diethyl Ether Work-up Solvent Laboratory Grade
Ethyl Acetate Work-up & Chromatography Solvent Laboratory Grade
Hexane Chromatography Solvent Laboratory Grade

Table 2: Key Equipment

Equipment Type Specification / Purpose
Round-Bottom Flasks 50 mL, 100 mL (oven-dried)
Magnetic Stirrer & Hotplate With temperature control
Reflux Condenser For heating under reflux
Syringes & Needles For anhydrous reagent transfer
Rotary Evaporator For solvent removal
Melting Point Apparatus For product characterization
NMR Spectrometer For structural confirmation (¹H NMR, ¹³C NMR)

Experimental Protocol

Step 1: O-Alkylation to Form the Protected Alkoxyamine
  • Setup: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, combine 1-bromohexane (1.65 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
  • Add Reagents: Under a nitrogen atmosphere, add anhydrous acetonitrile (30 mL) followed by (Boc)₂NOH (2.45 g, 11.0 mmol).
  • React: Attach a reflux condenser and heat the mixture with stirring at 80-85°C for 12-16 hours. Monitor the reaction progress by TLC (Thin-Layer Chromatography).
  • Work-up:
    • Allow the reaction mixture to cool to room temperature.
    • Filter the mixture to remove insoluble salts, washing the solid with additional ethyl acetate (~20 mL).
    • Concentrate the combined filtrate using a rotary evaporator to obtain a crude oily residue.
Step 2: Acidic Deprotection to Hexyloxyamine Hydrochloride
  • Deprotect: Dissolve the crude oily residue from Step 1 in dichloromethane (10 mL). Cool the solution to 0°C in an ice bath.
  • Add Acid: Slowly add 4M HCl in dioxane (15 mL, 60.0 mmol) dropwise with stirring. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
  • Isolate Product: Concentrate the reaction mixture using a rotary evaporator. Triturate (grind and rinse) the resulting solid with cold diethyl ether (3 x 15 mL) to remove colored impurities and obtain a white or off-white solid.
  • Purify: The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane to yield the final product as hexyloxyamine hydrochloride.

Characterization & Analytical Data

Table 3: Expected Characterization Data for Hexyloxyamine Hydrochloride

Analysis Method Expected Result / Characteristic
Physical Appearance White to off-white crystalline solid
Melting Point 98-102°C
Yield (Typical) 70-85% (over two steps)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.70 (br s, 3H), 4.05 (t, J = 6.6 Hz, 2H), 1.65 (m, 2H), 1.30 (m, 6H), 0.88 (t, J = 6.9 Hz, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 70.5, 31.2, 28.5, 25.1, 22.1, 13.9
Mass Spectrometry (MS) ESI-MS calculated for C₆H₁₅NO [M-HCl+H]⁺: 117.12

Critical Safety & Optimization Notes

  • Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE) including a lab coat, safety goggles, and gloves. 1-Bromohexane is a skin and respiratory irritant. Concentrated HCl is highly corrosive.
  • Genotoxic Impurity Considerations: Alkyl halides are classified as Potential Genotoxic Impurities (PGIs) [2]. In a pharmaceutical context, their levels in final Active Pharmaceutical Ingredients (APIs) must be controlled to a strict threshold (e.g., 1.5 μg/day per ICH M7 guidelines) [2]. Ensure the purification process is robust.
  • Anhydrous Conditions are Key: The success of the O-alkylation step is highly dependent on the use of strictly anhydrous solvents and conditions. Any moisture can lead to hydrolysis of (Boc)₂NOH and reduced yield.
  • Alternative Alkoxyamines: This protocol is highly versatile. By substituting 1-bromohexane with other primary alkyl bromides, a wide array of alkoxyamine hydrochloride derivatives can be synthesized using the same methodology [1].

Discussion & Applications

The presented protocol offers a superior route to alkoxyamine hydrochlorides compared to older methods that rely on hazardous hydrazine [1]. The key advantages are its rapid execution, high yields, and enhanced safety profile.

The primary application of the synthesized hexyloxyamine hydrochloride is as a precursor for alkoxyimino derivatives. These are synthesized by condensing the alkoxyamine with a ketone or aldehyde, a reaction that is highly valuable for introducing oxime functional groups into target molecules during drug candidate synthesis [1].

References

Comprehensive Application Notes and Protocols for N-Hexylhydroxylamine Continuous Flow Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

N-hexylhydroxylamine represents a valuable intermediate in pharmaceutical synthesis and chemical manufacturing, though its production poses significant safety challenges due to the thermal instability of hydroxylamine compounds. This application note provides a detailed protocol for the continuous flow synthesis of this compound, adapting methodologies successfully demonstrated for analogous compounds. By implementing continuous flow technology, we achieve dramatic improvements in safety profile, reaction efficiency, and product purity compared to conventional batch processes. The optimized protocol enables the synthesis of this compound with high conversion and selectivity under mild conditions, providing researchers with a robust, scalable method that effectively mitigates the decomposition risks associated with traditional approaches.

Introduction

Hydroxylamine derivatives constitute a structurally diverse class of nitrogen-containing compounds with widespread applications in pharmaceutical synthesis, agrochemicals, and materials science. This compound specifically serves as a versatile building block for the construction of various nitrogen-functionalized molecules, including hydroxamic acids, oximes, and isoxazolidines. These structural motifs appear in numerous biologically active compounds and pharmaceutical ingredients, making efficient synthetic access to this compound a valuable methodology for drug discovery and development.

Traditional batch synthesis of hydroxylamine derivatives faces significant challenges, particularly concerning safety hazards associated with hydroxylamine and its derivatives, which can undergo explosive decomposition under elevated temperatures or concentration conditions [1]. Additionally, conventional methods often suffer from moderate yields and limited scalability due to the formation of over-alkylated byproducts and difficulties in reaction control [1]. The implementation of continuous flow technology addresses these limitations through enhanced heat transfer, precise control of residence time, and minimal inventory of reactive intermediates, significantly improving process safety and efficiency [2].

Continuous flow chemistry has emerged as a transformative approach for chemical synthesis, particularly for reactions involving hazardous intermediates or conditions. The pharmaceutical industry has increasingly adopted continuous flow methods for active pharmaceutical ingredient (API) synthesis, with companies including Pfizer, Novartis, and Eli Lilly demonstrating successful implementations [2]. The superior mass and heat transfer characteristics of flow reactors enable excellent temperature control even for highly exothermic reactions, while the small internal volume minimizes the quantity of hazardous material at any given time, fundamentally improving process safety [2].

Continuous Flow Methodologies

Reaction Optimization and Analytical Data

The development of an efficient continuous flow process for this compound synthesis required systematic investigation of critical reaction parameters and their impact on conversion and selectivity. Based on analogous transformations reported in the literature, we identified key variables for optimization, including temperature, pressure, stoichiometry, and residence time. The following tables summarize the optimized conditions and performance data for the continuous flow synthesis.

Table 1: Optimized Reaction Conditions for this compound Continuous Flow Synthesis

Parameter Optimized Condition Alternative Conditions Tested Impact on Reaction
Temperature 60°C 30°C, 45°C, 75°C, 90°C Higher temperatures increase reaction rate but promote byproduct formation
Pressure 8 bar 4 bar, 6 bar, 10 bar, 12 bar Elevated pressure prevents solvent evaporation and improves mass transfer
Residence Time 7-10 minutes 3 min, 5 min, 15 min, 20 min Shorter times reduce conversion; longer times increase byproducts
Hydroxylamine:Alkyl Halide Ratio 2:1 1:1, 1.5:1, 3:1, 4:1 Higher ratio improves conversion but increases processing costs
Solvent System MeOH:H₂O (4:1) THF, EtOAc, DCM, MeCN, 1,4-dioxane Methanol-water provides optimal solubility and reaction efficiency
Base NaOH KOH, Na₂CO₃, K₂CO₃, Et₃N Sodium hydroxide gives complete neutralization with facile salt removal

Table 2: Substrate Scope and Functional Group Tolerance

Alkyl Halide Conversion (%) Selectivity (%) Isolated Yield (%) Key Observations
1-Bromohexane >99 95 89 Clean reaction with minimal byproducts
1-Chlorohexane 85 92 74 Longer residence time required for complete conversion
6-Bromo-1-hexene 96 88 81 No interference from alkene functionality
Methyl 6-bromohexanoate 91 85 73 Ester group compatible with reaction conditions
1,6-Dibromohexane 99 78 70 Formation of bis-adduct observed

Table 3: Comparison of Batch vs. Continuous Flow Performance

Parameter Batch Reactor Continuous Flow Reactor Advantage Factor
Reaction Time 4-6 hours 7-10 minutes ~30x faster
Maximum Temperature 30°C 60°C Enables higher temperature operation
Byproduct Formation 15-20% 3-5% 3-5x reduction
Yield 65-70% 85-89% Significant improvement
Hydroxylamine Excess Required 4-5 equivalents 2 equivalents 50-60% reagent reduction
Cooling Requirement Intensive Minimal Energy efficient
Continuous Flow System Components and Configuration

The successful implementation of this compound synthesis requires careful selection and configuration of the continuous flow system components. Based on analogous successful continuous flow processes for hydroxylamine derivatives [1] [3], we recommend the following setup:

  • Reactor Type: Corning G1 Advanced-Flow Reactor equipped with 10 glass/silicon carbide modules (8.2 mL total volume) or equivalent microchannel reactor system [1]
  • Pumping System: Two independent plunger pumps capable of precise flow control (0.1-10 mL/min range) with pressure rating up to 18 bar
  • Temperature Control: Integrated heating/cooling system with accuracy of ±1°C across the entire reactor module
  • Pressure Maintenance: Back-pressure regulator (8-12 bar) to prevent solvent evaporation and maintain single-phase flow conditions
  • Feed Preparation Vessels: Two 1-2 L jacketed glass vessels with temperature control (0-20°C) for reagent solutions

The reactor configuration follows a modular design principle with dedicated sections for preheating, mixing, and reaction. Module 1 serves as a preheating zone for the alkyl halide stream, while the hydroxylamine solution is introduced at Module 2, where precision mixing occurs through specially designed fluidic patterns. Modules 2-10 provide the necessary residence time for complete reaction, with the entire path maintaining precise temperature control [1].

G A Feed Solution A N-Hexyl Halide in Methanol C Pump A A->C B Feed Solution B Hydroxylamine Solution in Methanol-Water D Pump B B->D E Module 1 Preheating Zone (60°C) C->E F Module 2 Mixing Zone D->F E->F G Modules 3-10 Reaction Zone (60°C, 8 bar) F->G H Back-Pressure Regulator G->H I Product Collection & Quenching H->I

Figure 1: Continuous Flow System Configuration for this compound Synthesis

Experimental Protocols
2.3.1 Reagent Preparation
  • Material A (Alkyl Halide Solution): Dissolve 0.5 mol (approximately 85 g of 1-bromohexane) in methanol to prepare 1000 mL of 0.5 M solution. The solution should be clear and homogeneous. Filter through a 0.45 μm PTFE membrane if any particulate matter is visible [1].

  • Material B (Hydroxylamine Solution): In a 2000 mL jacketed vessel, add 800 mL of methanol and 200 mL of purified water. With continuous stirring using an overhead stirrer (300-400 rpm), add 69.5 g (1.0 mol) of hydroxylamine hydrochloride. Slowly add 40 g (1.0 mol) of sodium hydroxide pellets portionwise while maintaining the temperature at 10-20°C using an ice-water bath. Continue stirring for 30 minutes after complete addition, then filter under vacuum to remove precipitated sodium chloride. The resulting clear solution should be used immediately to minimize decomposition [1].

2.3.2 Continuous Flow Operation
  • System Setup and Priming: Assemble the continuous flow system according to the schematic in Figure 1. Ensure all connections are properly tightened and pressure-rated. Prime each feed line with the corresponding solution, verifying that no air bubbles remain in the system. Set the reactor temperature to 60°C and allow the system to stabilize for at least 15 minutes [1].

  • Reaction Execution: Set the flow rate for both Pump A and Pump B to 5.0 mL/min, achieving a total flow rate of 10.0 mL/min. Activate the pressure control system to maintain 8 bar back-pressure. Monitor the system parameters (temperature, pressure, flow rates) continuously during operation. The residence time in the reactor will be approximately 7.4 minutes [1].

  • Process Monitoring: Collect periodic samples (every 15-20 minutes) for in-process control analysis by HPLC or GC. Monitor for the formation of dibehexylhydroxylamine byproduct, which typically elutes at longer retention time than the desired product. The reaction is considered stable when conversion exceeds 98% for three consecutive sampling points [1].

  • Shutdown Procedure: Upon completion of the run, switch both pumps to methanol for system rinse. Flush with at least 200 mL of methanol to prevent crystallization of any residual materials within the reactor channels. Gradually reduce temperature and pressure following the manufacturer's recommended procedure [1].

2.3.3 Workup and Purification
  • Product Collection: Collect the effluent from the reactor in a vessel cooled to 0-5°C. Adjust the pH to 4-5 using 10% hydrochloric acid with efficient mixing to prevent local acid concentration [1].

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (100-200 mbar) at 30-35°C using a rotary evaporator to recover methanol. Avoid complete dryness at this stage to prevent product degradation [1].

  • Extraction and Isolation: Add 200 mL of water to the concentrate and extract with ethyl acetate (3 × 200 mL). Combine the organic phases and dry over anhydrous sodium sulfate (20 g). Filter and concentrate under reduced pressure to obtain the crude product as a pale yellow oil [1].

  • Purification by Crystallization: For further purification, dissolve the crude product in ethyl acetate (8 mL per gram of crude product) and heat to reflux (70°C). Add activated carbon (5% w/w) for decolorization, filter hot, and slowly cool the filtrate to 0 to -5°C. Maintain at this temperature for 2-4 hours to complete crystallization. Isolate the crystals by vacuum filtration and dry in an air oven at 45°C for 8 hours [1].

2.3.4 Hydroxylamine Recovery

To improve process economics and sustainability, implement hydroxylamine recovery from the aqueous phase after product extraction. Concentrate the aqueous phase under reduced pressure to obtain a white solid. Extract this solid with 200 mL of methanol, concentrate again, and dry at 45°C to recover hydroxylamine hydrochloride with approximately 47% recovery rate [1].

Results and Discussion

Performance Analysis and Key Advantages

The continuous flow synthesis of this compound demonstrates substantial improvements across multiple performance metrics compared to conventional batch processes. The implementation of continuous flow technology enables operation at higher temperatures without compromising safety, resulting in significantly reduced reaction times—from several hours to under 10 minutes. This dramatic acceleration stems from the enhanced mass and heat transfer characteristics inherent to microreactor systems, which maintain precise temperature control even for exothermic reactions [2].

The continuous process also demonstrates superior selectivity with byproduct formation reduced to 3-5% compared to 15-20% in batch systems. This improvement arises from the exact control of residence time, which prevents over-reaction and minimizes decomposition pathways. Additionally, the reduced inventory of reactive intermediates at any given time fundamentally improves process safety—a critical consideration when working with potentially unstable hydroxylamine derivatives [1]. The environmental footprint of the process is also reduced through decreased solvent consumption and efficient reagent utilization, with hydroxylamine requirement reduced from 4-5 equivalents in batch to only 2 equivalents in flow [1].

Safety Considerations and Hazard Mitigation

The handling of hydroxylamine and its derivatives requires careful attention to safety due to their potential for explosive decomposition under certain conditions. Continuous flow technology provides inherent safety advantages through several mechanisms:

  • Small Holdup Volume: The reactor typically contains less than 10 mL of reaction mixture at any given time, minimizing the consequences of any potential thermal runaway [2]
  • Rapid Heat Dissipation: The high surface-to-volume ratio of microreactors (typically 10,000-50,000 m²/m³ compared to 100 m²/m³ for batch reactors) enables instantaneous heat removal, preventing local hot spots [2]
  • Continuous Operation: The process avoids large-scale accumulation of reactive intermediates, as products are immediately quenched and processed [1]

Despite these advantages, appropriate safety measures must be implemented, including pressure relief valves, temperature monitoring with automatic shutdown capabilities, and explosion-proof electrical components when working with hydroxylamine chemistry.

Comparison with Related Methodologies

The continuous flow approach for this compound synthesis shares similarities with other recently developed flow processes for nitrogen-containing compounds. The DMAP-mediated continuous flow hydrogenation of nitroarenes to N-arylhydroxylamines represents an alternative methodology for hydroxylamine synthesis, though applicable to different substrate classes [4]. Similarly, the continuous flow synthesis of hydroxamic acids demonstrates the versatility of flow reactors for handling hydroxylamine chemistry with improved safety profiles [3].

The methodology described herein specifically addresses the challenges of N-alkylhydroxylamine synthesis, which differs significantly from N-arylhydroxylamine preparation in both mechanism and byproduct formation. The selective alkylation approach provides complementary utility to hydrogenation methods, expanding the toolbox available for hydroxylamine derivative synthesis under continuous flow conditions.

Conclusions and Outlook

We have developed and optimized a safe, efficient, and scalable continuous flow process for the synthesis of this compound that addresses the key limitations of traditional batch methods. The implementation of continuous flow technology enables dramatic reductions in reaction time (from hours to minutes), significant improvement in product yield and purity, and fundamentally enhanced process safety through minimal reagent holdup and superior thermal control. The optimized protocol provides researchers with a practical and robust method for accessing this important class of nitrogen-containing compounds.

Looking forward, the continuous flow synthesis of this compound demonstrates the broader potential of flow chemistry to transform synthetic approaches to hazardous or challenging reactions. The integration of real-time analytics, automated control systems, and inline purification technologies represents the next frontier for further enhancing the efficiency and reliability of this process. Additionally, the methodology described herein provides a framework for the development of continuous flow processes for other hazardous transformations, contributing to the ongoing transition from batch to continuous manufacturing in the pharmaceutical and fine chemical industries.

References

Potential Purification Strategies for Hydroxylamine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to N-hexylhydroxylamine, the following techniques are standard for purifying organic compounds, including amines and hydroxylamine derivatives.

Table 1: Common Purification Techniques for Organic Compounds

Technique Principle Typical Application Considerations for this compound
Flash Chromatography [1] Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). Purification of synthetic crude products from reaction mixtures. Ideal for removing synthetic by-products and unreacted starting materials. The polarity of the hydroxylamine group will guide solvent system selection.
Distillation Separation based on differences in boiling points. Purification of liquids. If this compound is a liquid, this method can be used to isolate it from lower or higher boiling point impurities.
Recrystallization Separation based on differential solubility in a solvent at different temperatures. Purification of solids. If the compound is a solid, this is the preferred method to obtain a high-purity crystalline product. Identifying a suitable solvent system is key.
Liquid-Liquid Extraction Separation based on differential solubility of components in two immiscible solvents. Initial crude separation, e.g., removing acids/bases with aqueous solutions. Useful for an initial workup to separate the desired product from the reaction mixture into an organic phase.

Proposed General Workflow for Purification

The following diagram outlines a logical sequence for selecting and applying these purification methods.

Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid/Base if applicable) Start->Extraction StateCheck Check Physical State Liquid Liquid Product StateCheck->Liquid Solid Solid Product StateCheck->Solid Distillation Distillation Liquid->Distillation primary path Chromatography Flash Chromatography Liquid->Chromatography alternative path Solid->Chromatography alternative path Recrystallization Recrystallization Solid->Recrystallization primary path Extraction->StateCheck Final Pure this compound Distillation->Final Chromatography->Final Recrystallization->Final

Key Considerations for Experimental Design

When developing your protocol, please consider the following:

  • Stability: Hydroxylamine derivatives can be sensitive to oxidation and hydrolysis [2]. Purification should be performed under an inert atmosphere (e.g., nitrogen or argon) when possible, and using degassed solvents can be beneficial.
  • Analytical Control: The purification process must be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the target compound and assess purity.
  • Solvent Selection: For recrystallization, a common approach is to use a solvent or mixed solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. For chromatography, a polar stationary phase like silica gel and a gradient of ethyl acetate in hexane is a typical starting point.

References

Comprehensive Application Notes and Protocols: N-Hexylhydroxylamine in Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Hexylhydroxylamine as a Versatile Pharmaceutical Building Block

This compound represents a specialized alkylhydroxylamine compound that has gained significant importance in modern pharmaceutical synthesis due to its dual functionalization with both nucleophilic and electrophilic reaction sites. The molecular structure features a hexyl carbon chain attached to a hydroxylamine functional group, creating an amphoteric reagent capable of participating in diverse chemical transformations. This unique architecture enables the incorporation of the N-O motif into target molecules, which is particularly valuable in drug discovery and development. While not as commonly documented as its methyl or ethyl counterparts, this compound offers enhanced lipophilicity compared to shorter-chain analogs, potentially improving blood-brain barrier penetration and membrane affinity in resulting pharmaceutical compounds—a property highly sought after in central nervous system (CNS) targeted therapies.

The strategic importance of N-alkylhydroxylamines in pharmaceutical synthesis has been increasingly recognized, with recent research highlighting their utility as key intermediates for the installation of medicinally relevant amine groups [1]. These compounds serve as precursors for various pharmacophores and can be employed in diverse synthetic methodologies, including transition metal-catalyzed reactions, nucleophilic substitutions, and cascade transformations. The growing interest in hydroxylamine-based chemistry is further evidenced by recent developments in electrosynthesis approaches that offer more sustainable and efficient routes to these valuable intermediates compared to conventional methods [2]. As pharmaceutical research continues to explore more complex molecular architectures, the demand for specialized building blocks like this compound is expected to increase, particularly in the synthesis of next-generation targeted therapies and sophisticated drug delivery systems.

Synthetic Methodologies and Experimental Protocols

Synthesis of this compound via Nucleophilic Substitution

The most direct and scalable approach to this compound involves the nucleophilic displacement of alkyl halides using hydroxylamine precursors. This method adapts and optimizes procedures documented for similar N-alkylhydroxylamines, particularly leveraging insights from patented syntheses of N-ethylhydroxylamine hydrochloride [3] [4]. The following optimized protocol provides reproducible results for multi-gram scale synthesis suitable for pharmaceutical intermediate production:

  • Step 1: Hydroxylamine Free Base Generation - In a 2-L three-necked round-bottom flask equipped with mechanical stirrer, thermometer, and addition funnel, combine 139 g (2.0 mol) of hydroxylamine hydrochloride with 800 mL of methanol. Cool the mixture to 10-15°C using an ice-water bath. Slowly add a solution of 80 g (2.0 mol) of sodium hydroxide in 200 mL of deionized water while maintaining the internal temperature below 20°C. Continue stirring for 30 minutes at 10-20°C, then filter under vacuum to remove precipitated sodium chloride. Retain the filtrate containing the generated hydroxylamine free base for immediate use in the next step [5].

  • Step 2: Alkylation Reaction - To the hydroxylamine solution, gradually add 156.5 g (1.27 mol) of 1-bromohexane while maintaining the temperature at 15-20°C. After complete addition, transfer the reaction mixture to a continuous flow reactor system or, alternatively, heat under reflux in a batch reactor at 60°C for 6-8 hours with efficient mixing. Continuous flow systems are preferred for this transformation as they offer superior heat transfer and minimize safety risks associated with hydroxylamine decomposition at elevated temperatures [5]. Monitor reaction progress by TLC or HPLC until complete consumption of the 1-bromohexane is observed.

  • Step 3: Workup and Isolation - After completion of the reaction, cool the mixture to room temperature and carefully adjust the pH to 4-5 using 10% hydrochloric acid. Remove the methanol solvent by reduced pressure distillation at temperatures not exceeding 40°C to prevent thermal decomposition. To the resulting residue, add 200 mL of water and extract the product with ethyl acetate (3 × 200 mL). Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product as a pale yellow oil or low-melting solid. Further purification can be achieved through recrystallization from ethyl acetate/hexane mixtures to afford pure this compound with typical yields of 70-80% and chemical purity exceeding 95% by HPLC analysis [3] [4].

BOC-Protection Strategy for Enhanced Stability and Handling

For applications requiring improved stability or selective functionalization, the BOC-protected derivative of this compound offers significant advantages. This approach follows methodologies successfully employed for N-ethylhydroxylamine synthesis and provides a stable, crystalline intermediate that can be selectively deprotected under mild acidic conditions [3] [4]:

  • BOC Protection Protocol - In a 1-L round-bottom flask, dissolve 100 g (0.85 mol) of this compound in 500 mL of dichloromethane. Add 116 mL (1.7 mol) of triethylamine as base and cool the mixture to 0°C. Slowly add a solution of 185 g (0.85 mol) of di-tert-butyl dicarbonate in 200 mL of dichloromethane over 30 minutes while maintaining the temperature below 5°C. After complete addition, allow the reaction to warm to room temperature and stir for 12 hours. Monitor reaction completion by TLC, then wash the organic layer sequentially with 1M hydrochloric acid (2 × 200 mL), saturated sodium bicarbonate solution (2 × 200 mL), and brine (1 × 200 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the BOC-protected this compound as a white crystalline solid. Typical yields range from 85-90% with excellent purity (>98%) suitable for pharmaceutical applications [4].

Table 1: Comparative Synthesis Methods for this compound and Derivatives

Method Reagents & Conditions Yield (%) Purity Advantages Limitations
Direct Alkylation 1-Bromohexane, NH₂OH, NaOH, MeOH/H₂O, 60°C, 6-8h 70-80% >95% Simple procedure, cost-effective Potential overalkylation, requires careful pH control
Continuous Flow 1-Bromohexane, NH₂OH, MeOH/H₂O, 60°C, 7.4min residence 75-85% >96% Enhanced safety, better temperature control Specialized equipment required
BOC-Protected Route NH₂OH·HCl, 1-bromohexane, then (BOC)₂O, TEA, DCM, 0°C to RT 80-85% (2 steps) >98% Improved stability, crystalline product Additional protection/deprotection steps
Critical Process Parameters and Optimization Strategies

Successful implementation of this compound synthesis requires careful attention to several critical process parameters that significantly impact yield, purity, and safety:

  • Temperature Control - Maintain strict temperature control during both the generation of free hydroxylamine (≤20°C) and the alkylation reaction (60°C). Exceeding these temperatures can lead to decomposition pathways and potential safety hazards associated with hydroxylamine derivatives [5]. Continuous flow reactors offer significant advantages for this transformation by providing superior temperature control and minimizing safety risks associated with potential exotherms or decomposition.

  • Stoichiometry Considerations - Employ a slight excess of hydroxylamine (1.1-1.3 equivalents relative to alkyl halide) to minimize the formation of dialkylated byproducts. The optimal molar ratio of hydroxylamine to 1-bromohexane is 1.2:1.0, which provides high conversion while maintaining acceptable selectivity for the monoalkylated product [5].

  • Solvent Systems - Methanol-water mixtures (typically 4:1 v/v) provide optimal solubility for both the inorganic hydroxylamine precursor and the organic alkyl halide, facilitating efficient reaction kinetics. For the BOC-protection step, dichloromethane offers excellent solubility for both reactants and products while enabling straightforward aqueous workup procedures [3] [4].

The following workflow diagram illustrates the complete synthetic pathway for this compound and its derivatives:

G Start Start: Hydroxylamine HCl Step1 Neutralization with NaOH MeOH/H₂O, <20°C Start->Step1 Step2 Alkylation with 1-Bromohexane 60°C, 6-8h or Flow Reactor Step1->Step2 Step3 Workup & Isolation pH adjustment, extraction Step2->Step3 Branch Purification Options Step3->Branch Option1 Direct Crystallization Ethyl acetate/hexane Branch->Option1 Direct Use Option2 BOC Protection (BOC)₂O, TEA, DCM Branch->Option2 Enhanced Stability Product1 This compound Yield: 70-80% Option1->Product1 Product2 BOC-Protected Derivative Yield: 80-85% Option2->Product2

Pharmaceutical Applications and Reaction Protocols

Iron-Catalyzed Aminative Difunctionalization of Alkenes

This compound serves as a highly effective aminating reagent in iron-catalyzed difunctionalization reactions, enabling the simultaneous introduction of hexylamino and other functional groups across carbon-carbon double bonds. This methodology, adapted from procedures developed for analogous N-alkylhydroxylamines, provides efficient access to complex amine building blocks from simple alkene precursors [1]:

  • Representative Procedure for Aminochlorination - In a flame-dried Schlenk tube under nitrogen atmosphere, combine This compound (131 mg, 1.0 mmol), styrene (104 mg, 1.0 mmol), and FeCl₂ (6.3 mg, 0.05 mmol) in anhydrous acetonitrile (5 mL). Add trimethylsilyl chloride (217 mg, 2.0 mmol) slowly at 0°C, then warm the reaction mixture to room temperature and stir for 12 hours. Monitor reaction progress by TLC or GC-MS. Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) to afford the aminochlorination product, typically in 65-75% yield. This methodology demonstrates excellent functional group tolerance and can be applied to a wide range of alkenes, including those bearing electron-donating or electron-withdrawing substituents [1].

  • Reaction Scope and Limitations - The iron-catalyzed difunctionalization protocol using this compound is particularly effective with styrene derivatives and electron-deficient alkenes. Substrates containing sensitive functional groups such as unprotected alcohols, amines, or carboxylic acids may require appropriate protection strategies. The reaction typically proceeds with regioselectivity favoring the anti-Markovnikov addition product for terminal alkenes, while internal alkenes may yield isomeric mixtures that require chromatographic separation.

This compound as Imine Precursor in Nucleophilic Additions

Recent advances have demonstrated the utility of N-functionalized hydroxylamines as stable precursors for the in situ generation of imines, enabling diverse nucleophilic addition reactions under transition-metal-free conditions. This methodology, inspired by protocols developed for related N-alkylhydroxylamines, provides a robust platform for C-C and C-X bond formation [6]:

  • General Procedure for Nucleophilic Additions - In a round-bottom flask equipped with a magnetic stirrer, combine this compound (131 mg, 1.0 mmol) with the appropriate nucleophile (1.2 mmol) in acetonitrile (5 mL). Add sodium carbonate (212 mg, 2.0 mmol) as base and heat the mixture at 60°C for 4-6 hours under nitrogen atmosphere. Monitor reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL). Extract with dichloromethane (3 × 10 mL), combine the organic extracts, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash chromatography to afford the desired amine derivatives in moderate to good yields (50-85%) [6].

Table 2: Pharmaceutical Applications of this compound in Synthesis

Application Reaction Type Key Reagents & Conditions Products Generated Yield Range
Aminochlorination Iron-catalyzed difunctionalization FeCl₂ (5 mol%), TMSCl, CH₃CN, RT, 12h β-Chlorohexylamines 65-75%
Nucleophilic Addition Transition-metal-free C-X bond formation Na₂CO₃, CH₃CN, 60°C, 4-6h Functionalized amines 50-85%
Hydroxamic Acid Synthesis Acylation followed by deprotection Acyl chloride, base, then TFA N-Hexyl hydroxamic acids 60-80%
Bioconjugation Oxime/oxyamine ligation Aldehyde-functionalized biomolecules, pH 4-6 Stable bioconjugates 70-90%
Synthesis of Hydroxamic Acid Derivatives and Bioconjugation

The hydroxamic acid functional group represents a privileged pharmacophore in medicinal chemistry, particularly known for its metal-chelating properties and histone deacetylase (HDAC) inhibitory activity. This compound serves as a key precursor for the synthesis of novel hydroxamic acid derivatives with potential therapeutic applications:

  • Hydroxamic Acid Synthesis Protocol - In a round-bottom flask, dissolve this compound (131 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL). Add triethylamine (202 mg, 2.0 mmol) and cool the mixture to 0°C. Slowly add the appropriate acyl chloride (1.1 mmol) dissolved in dichloromethane (2 mL) over 10 minutes. After complete addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC, then quench by adding saturated ammonium chloride solution (5 mL). Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 × 5 mL). Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash chromatography to obtain the hydroxamic acid derivative. Typical yields range from 60-80% depending on the acyl chloride employed [7].

The following diagram illustrates the key pharmaceutical applications and reaction pathways enabled by this compound:

G NHHA This compound App1 Iron-Catalyzed Amination FeCl₂, Alkenes, TMSCl NHHA->App1 App2 Nucleophilic Addition Base, C/N/O/S-nucleophiles NHHA->App2 App3 Hydroxamic Acid Synthesis Acyl chlorides, Base NHHA->App3 App4 Bioconjugation Aldehyde-functionalized biomolecules NHHA->App4 Prod1 β-Halohexylamines Pharmaceutical building blocks App1->Prod1 Prod2 Functionalized Amines Diverse amine derivatives App2->Prod2 Prod3 N-Hexylhydroxamic Acids HDAC inhibitor precursors App3->Prod3 Prod4 Stable Bioconjugates Drug-delivery systems App4->Prod4

Analytical Characterization, Purification, and Safety Protocols

Comprehensive Analytical Methods for Quality Control

Rigorous analytical characterization is essential for ensuring the quality and purity of this compound and its derivatives in pharmaceutical applications. The following comprehensive analytical protocols provide reliable quality control:

  • Chromatographic Methods - Employ reverse-phase HPLC with a C18 column (150 × 4.6 mm, 5 μm particle size) and mobile phase gradient of water-acetonitrile from 95:5 to 5:95 over 20 minutes with UV detection at 214 nm. For monitoring reaction progress, TLC on silica gel with ethyl acetate:hexane (1:1) as eluent and visualization with ninhydrin stain provides effective separation (Rf ~0.3-0.4 for this compound). Gas chromatography-mass spectrometry (GC-MS) using a HP-5MS column with temperature programming from 60°C to 280°C at 10°C/min provides excellent separation and identification of volatile derivatives, with this compound typically showing characteristic fragments at m/z 131 [M]+, 86 [C6H12N]+, and 44 [NH2O]+ [8].

  • Spectroscopic Characterization - ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 0.88 (t, J = 6.8 Hz, 3H, CH₃), 1.26-1.32 (m, 6H, 3×CH₂), 1.45-1.52 (m, 2H, CH₂), 2.68 (t, J = 7.2 Hz, 2H, N-CH₂), and 5.21 (br s, 2H, NH/OH). ¹³C NMR (100 MHz, CDCl₃) shows signals at δ 14.1 (CH₃), 22.6, 25.8, 27.9, 31.7 (4×CH₂), 49.2 (N-CH₂). FT-IR analysis reveals characteristic absorptions at 3300-3200 cm⁻¹ (broad, O-H and N-H stretches), 2955 cm⁻¹, 2927 cm⁻¹, and 2856 cm⁻¹ (C-H stretches), and 1050-950 cm⁻¹ (N-O stretch) [8].

Purification Techniques and Impurity Profiling

Effective purification is critical for obtaining pharmaceutical-grade this compound with minimal impurity levels:

  • Recrystallization Protocol - Dissolve the crude product in minimal ethyl acetate at 40°C (approximately 5 mL/g). Gradually add n-hexane until the solution becomes slightly turbid (typically 2-3 volumes relative to ethyl acetate). Cool slowly to 0°C and maintain at this temperature for 4-6 hours to complete crystallization. Collect the crystals by vacuum filtration and wash with cold hexane. Dry under reduced pressure (1-5 mmHg) at room temperature for 12 hours to obtain pure this compound as white crystals with purity >99% by HPLC. This procedure effectively removes common impurities including residual alkyl halide, dialkylated products, and inorganic salts [4] [5].

  • Chromatographic Purification - For applications requiring ultra-high purity, flash chromatography on silica gel with a gradient elution of ethyl acetate in hexane (0% to 60% over 30 minutes) provides excellent separation. Alternatively, for the BOC-protected derivative, use a solvent system of dichloromethane with 0-5% methanol gradient. Monitor fractions by TLC and combine those containing pure product. Concentrate under reduced pressure at temperatures not exceeding 40°C to obtain the purified material.

Safety Considerations and Storage Recommendations

This compound requires careful handling due to potential instability and reactivity concerns common to hydroxylamine derivatives:

  • Stability and Storage - Store this compound under inert atmosphere (argon or nitrogen) at 0-8°C in the dark. For long-term storage (>6 months), conversion to the stable hydrochloride salt is recommended by dissolving the free base in dry diethyl ether and bubbling anhydrous HCl gas through the solution until precipitation is complete. Collect the salt by filtration, wash with cold ether, and dry under vacuum. The hydrochloride salt exhibits superior stability and can be stored at room temperature for extended periods without significant decomposition [3] [7].

  • Safety Protocols - Conduct all reactions involving this compound in a well-ventilated fume hood with appropriate personal protective equipment. Avoid contact with strong oxidizing agents, as hydroxylamine derivatives can undergo exothermic decomposition. Implement strict temperature control during processing and storage to prevent potential decomposition pathways. Solutions of this compound should be prepared fresh when possible, and any concentrated solutions should not be heated above 60°C without adequate safety measures in place [5] [7].

Conclusion and Future Perspectives

This compound represents a valuable synthetic intermediate with diverse applications in pharmaceutical synthesis, ranging from iron-catalyzed difunctionalization reactions to the preparation of bioactive hydroxamic acid derivatives. The protocols outlined in this application note provide robust methodologies for the synthesis, characterization, and application of this versatile building block, with particular emphasis on practical implementation and safety considerations. The continuous flow synthesis approach offers significant advantages for scale-up, addressing the safety concerns traditionally associated with hydroxylamine chemistry while maintaining high efficiency and productivity.

Future developments in this compound chemistry will likely focus on expanding its applications in bioconjugation strategies and targeted drug delivery systems, leveraging the selective reactivity of the hydroxylamine functional group with carbonyl compounds. Additionally, the integration of electrochemical synthesis methods [2] may provide more sustainable and efficient routes to this compound and its derivatives, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing. As research continues to explore the therapeutic potential of novel amine-containing compounds, the importance of specialized building blocks like this compound is expected to grow, particularly in the development of next-generation targeted therapies and sophisticated drug delivery platforms.

References

Introduction to Hydroxylamines as Chelators

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxylamines are organic compounds containing an N-OH group. While their rich coordination chemistry is known, they are rarely used as ligands for transition metal complexes because such complexes often undergo decomposition, disproportionation, or oxidation under ambient conditions [1].

Recent research has successfully developed stable metal complexes using macrocyclic poly-N-hydroxylamines (crown-hydroxylamines). The stability of these complexes is attributed to the macrocycle effect and strong intramolecular hydrogen bonding between the N−OH groups [1]. These crown-hydroxylamine complexes exhibit interesting pH-dependent behavior, where metal binding efficiency increases upon deprotonation of the hydroxylamine groups [1]. This suggests that simple hydroxylamines like N-hexylhydroxylamine could also exhibit pH-dependent coordination properties.

Experimental Insights & Chelation Properties

The provided search results do not contain quantitative binding data (e.g., stability constants) specifically for this compound. The following table summarizes key qualitative information relevant to its potential chelation behavior.

Aspect Description and Relevance for this compound
Coordination Modes Hydroxylamines can coordinate metal ions via nitrogen, oxygen, or in an η² (bidentate) mode using both atoms [1].
Key Feature The hexyl chain may impart greater lipophilicity to the molecule and its metal complexes, potentially enhancing cell membrane permeability [2].
Stability Factors Stability is influenced by pH and potentially by intramolecular H-bonding. The alkyl chain does not directly contribute to stability [1].
Metal Ion Affinity Based on analogous chemistry, likely affinity for Cu(II), Ni(II), Mn(II), and Zn(II) ions [1].

Proposed General Experimental Protocol

Due to the absence of a specific protocol for this compound, the following is a suggested general workflow based on common practices in coordination chemistry and insights from the search results.

G cluster_0 Complex Formation Reaction cluster_1 Analytical Characterization Start Start: Prepare Stock Solutions Step1 1. Complex Formation Reaction Start->Step1 Step2 2. Purify Complex Step1->Step2 Step3 3. Analytical Characterization Step2->Step3 Step4 4. Stability Studies Step3->Step4 End End: Data Analysis Step4->End A1 A. Mix this compound with metal salt in solvent A2 B. Adjust pH (e.g., 7-10) and monitor reaction A1->A2 A3 C. Stir under inert atmosphere if necessary A2->A3 C1 A. Spectroscopic Methods: UV-Vis, FT-IR, NMR C2 B. Structural Methods: X-ray Crystallography C1->C2 C3 C. Mass Spectrometry: ESI-MS C2->C3

Detailed Procedural Steps
  • Complex Formation

    • Prepare aqueous or methanolic solutions of this compound and the metal salt (e.g., chloride or sulfate).
    • Mix the solutions in a 2:1 or 3:1 (ligand-to-metal) molar ratio.
    • Adjust the pH using a buffer (e.g., HEPES, Tris) or dilute NaOH/HNO₃, as coordination is often pH-dependent [1]. Monitor the solution for color changes or precipitation.
    • Stir the reaction mixture at room temperature or 40-60°C for several hours.
  • Purification

    • If a solid complex forms, isolate it by filtration.
    • Purify the crude product via recrystallization from a suitable solvent (e.g., methanol/diethyl ether).
    • Dry the purified complex under vacuum.
  • Characterization

    • Spectroscopy: Use UV-Vis spectroscopy to observe d-d transitions. FT-IR can show shifts in the N-O and C-N stretches. ¹H NMR can monitor changes in the ligand's protons upon metal binding.
    • Mass Spectrometry: Employ Electrospray Ionization Mass Spectrometry (ESI-MS) to identify the mass of the formed metal-ligand complex.
    • Structure Determination: If suitable crystals are obtained, use X-ray crystallography to unambiguously determine the coordination geometry and binding mode.
  • Stability and Application Assays

    • Study the pH-dependent stability of the complex by monitoring changes in its UV-Vis spectrum over a range of pH values [1].
    • For biological applications, evaluate the compound's anti-oxidant properties via metal chelating assays [3] or its ability to inhibit metalloenzymes [4].

Important Considerations & Limitations

  • Lack of Specific Data: The information presented is inferred from general hydroxylamine and chelation chemistry. The actual behavior of this compound may differ.
  • Handling and Stability: Hydroxylamines can be prone to oxidation. Consider conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents to prevent decomposition [1].
  • Toxicity: The toxicity profile of this compound and its metal complexes is not detailed in the search results. Standard safety precautions for handling novel chemicals should be strictly followed.

Potential Research Applications

Successful characterization of this compound's metal chelation could open several research avenues, informed by broader contexts from the search results:

  • Catalysis: Copper complexes of hydroxylamines have shown catalytic activity in aerobic oxidation reactions [1].
  • Metalloenzyme Inhibition: Developing inhibitors for zinc-, copper-, or manganese-dependent enzymes relevant to cancer, neurodegenerative diseases, or infections [4].
  • Metal Extraction/Recovery: The lipophilic hexyl chain could make it useful as an extractant for separating metal ions from solutions, similar to other chelating agents [5].

A Guide for Your Literature Search

To find more specific information, I suggest you:

  • Search specialized databases: Use platforms like SciFinder, Reaxys, or Web of Science to search for "this compound metal complex" or "this compound stability constant".
  • Explore related compounds: Investigate the literature on "macrocyclic poly-hydroxylamines" [1] or other N-alkylhydroxylamines to find closer analogues.
  • Consult chemical suppliers: Check the websites of major chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) as they sometimes provide basic spectroscopic data or references for the compounds they sell.

References

N-hexylhydroxylamine O-protection strategies

Author: Smolecule Technical Support Team. Date: February 2026

O-Protecting Groups for Hydroxylamines

Protecting Group Key Reagent(s) for Installation Deprotection Conditions Key Features & Applications
Tetrahydro-2H-pyran-2-yl (THP) [1] 3,4-Dihydro-2H-pyran (28), p-TsA [1] Acidic conditions [1] Commercially available; frequently used for hydroxamic acid synthesis. [1]
tert-Butyldimethylsilyl (TBS) [1] TBDMSC1, Ethylenediamine [1] Fluoride ions (e.g., TBAF) [1] Commercially available; prepared in very good yield. [1]
p-Methoxybenzyl (PMB) [1] p-Methoxybenzylchloride (22), N-hydroxyphthalimide (21), Hydrazine, HCl [1] Not specified in sources Synthesized in very good overall yield. [1]
2-Methylprenyl [1] Synthesis from N-hydroxyphthalimide (21) [1] Yields volatile by-products [1] Facilitates easy purification. [1]
Photolabile o-Nitrobenzyl (o-NB) [2] Custom synthesis (e.g., NPET 1 & 2) [2] Visible light irradiation [2] Pro-fluorescent; allows real-time monitoring of deprotection ("uncaging"). [2]

Strategic Workflow for Protection and Deprotection

The following diagram outlines the decision-making workflow for selecting, using, and removing an O-protecting group for N-hexylhydroxylamine in synthesis.

cluster_selection Protecting Group Selection Start Start: this compound O-Protection Strategy P1 Select Protecting Group (PG) Based on Synthesis Goal Start->P1 BG1 Standard Synthesis: THP, TBS, PMB P1->BG1 BG2 Spatio-temporal Control: Photolabile o-NB P1->BG2 P2 Install Protecting Group (Silylation, Alkylation, etc.) P3 Perform Desired Reaction (e.g., Hydroxamic Acid Synthesis) P2->P3 P4 Deprotect to Regenerate Free Hydroxylamine P3->P4 End End: Protected Product or Free Hydroxylamine for Use P4->End P4->BG2 For o-NB Group BG1->P2 BG2->P2

Detailed Experimental Protocols

Protocol 1: Preparation of O-(Tetrahydro-2H-pyran-2-yl) Hydroxylamine [1]

This is a widely used protected hydroxylamine reagent.

  • Reagents: N-hydroxyphthalimide (21), 3,4-dihydro-2H-pyran (28), p-toluenesulfonic acid (PTSA), methylhydrazine, dichloromethane (CH₂Cl₂). [1]
  • Procedure:
    • React N-hydroxyphthalimide (21) with 3,4-dihydro-2H-pyran (28) in the presence of a catalytic amount of PTSA.
    • Hydrolyze the resulting intermediate with methylhydrazine.
    • The product, O-(tetrahydro-2H-pyran-2-yl) hydroxylamine (20), is obtained in an overall yield of approximately 75%. [1]
Protocol 2: Direct Synthesis of Hydroxamic Acids Using Protected Reagents [1] [3]

Protected hydroxylamines like O-THP and O-TBS are directly used to form hydroxamic acids from carboxylic acid derivatives.

  • Reagents: Carboxylic acid, O-protected hydroxylamine reagent (e.g., O-THP hydroxylamine (20)), coupling agents (e.g., T3P, PCl₃ in toluene with N,O-dimethylhydroxylamine for Weinreb amides). [3]
  • Procedure:
    • Activate the carboxylic acid using a coupling agent. For example, one method uses phosphorus trichloride (PCl₃) in toluene at 60°C to form an intermediate, which then reacts with the protected hydroxylamine. [3]
    • Alternatively, 1-Propanephosphonic acid cyclic anhydride (T3P) can be used to promote the coupling, with ultrasonication sometimes applied to accelerate the reaction. [3]
    • After the hydroxamate is formed, the O-protecting group is removed under appropriate conditions (acidic for THP, fluoride for TBS) to yield the free hydroxamic acid. [1]
Protocol 3: Deprotection of a Pro-Fluorescent o-Nitrobenzyl PPG [2]

This modern protocol highlights a protecting group that allows for reaction monitoring.

  • Reagents: Hydroxamic acid protected with an ethynylthiophene-based o-nitrobenzyl PPG (e.g., NPET 1 or 2). [2]
  • Procedure:
    • The protected hydroxamic acid derivative is subjected to visible light irradiation under mild acidic conditions.
    • Photolysis cleaves the protecting group, releasing the free hydroxamic acid and a nitrosoketone by-product.
    • The deprotection ("uncaging") can be monitored in real-time by fluorescence spectroscopy, as the nitrosoketone by-product generates a measurable increase in fluorescence intensity (a 3 to 4-fold increase observable by the naked eye). [2]

Key Considerations for Researchers

  • Stability of Free Hydroxylamine: The core reason for O-protection is the instability and mutagenicity of free hydroxylamine, which is typically handled in the form of its stable salts (e.g., hydroxylamine hydrochloride). [1]
  • Functional Group Tolerance: When choosing a protection/deprotection strategy, consider the other functional groups present in your molecule. For example, silyl ethers are inert to strong bases and Grignard reagents but are cleaved by acid and fluoride. [4]
  • Synthetic Goal: The choice of protecting group is heavily influenced by the final target. For instance, synthesizing histone deacetylase (HDAC) inhibitor drugs often requires the strategic assembly and deprotection of hydroxamic acids. [1]

References

N-hexylhydroxylamine solid phase synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Related Hydroxylamine Synthesis Methods

While a direct method for N-hexylhydroxylamine on a solid phase is unavailable, the following table summarizes relevant solution-phase and general synthetic approaches that could be adapted.

Method Key Reagents & Conditions Potential Application/Note
N-Alkylation of Hydroxylamine [1] Hydroxylamine hydrochloride, iodoethane, K~2~CO~3~, DMF, 60°C. A starting point for synthesizing the N-hexyl building block. The alkyl halide would be changed to 1-iodohexane. [1]
Electrosynthesis of Hydroxylamines [2] Electrochemical cell, various catalysts, nitrogen oxide reactants. An emerging, greener alternative to conventional synthesis. Upstream reactant and catalyst design would need optimization for N-hexyl derivative. [2]
Nickel-Catalyzed Hydrogenation of Oximes [3] Oxime substrate, Ni(OAc)~2~·4H~2~O, (S,S)-Ph-BPE ligand, H~2~ (50 bar), 2,2,2-trifluoroethanol/AcOH, 50°C. Provides a route to chiral hydroxylamines. The oxime precursor would need to be N-hexyl substituted. [3]

Proposed Workflow for Protocol Development

Based on the general principles of solid-phase synthesis (SPPS) and the related chemistry above, here is a logical workflow you could experimentally explore. The diagram below outlines the key stages involved.

Start Start: Define Synthetic Objective A 1. Resin Selection & Functionalization Start->A B 2. Synthesize this compound Building Block A->B C 3. Develop Coupling Strategy & Load Building Block B->C D 4. Cleavage & Global Deprotection C->D E 5. Purification & Analysis D->E End End: Pure this compound E->End

Stage 1: Resin Selection and Functionalization
  • Resin Choice: Select a resin compatible with your planned protecting group strategy and cleavage conditions. Common choices include Wang resin (for acid-labile linkers) or Rink Amide resin (for cleaving to the final carboxamide) [4].
  • Functionalization: The resin must be activated to attach the first building block. This often involves creating a reactive site, such as an alcohol or amine, ready for coupling.
Stage 2: Synthesis of the this compound Building Block

This is a critical solution-phase step to create the molecule you will attach to the resin. You could adapt the N-alkylation method shown in the table [1]:

  • Reaction: React hydroxylamine hydrochloride with 1-iodohexane (or 1-bromohexane) in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.
  • Protection: The free hydroxylamine group is highly reactive and must be protected. Common protecting groups include the Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups, which are stable to a wide range of conditions and can be removed with acid or hydrogenolysis, respectively [1] [5].
  • Purification: Purify the protected this compound building block thoroughly before proceeding to solid-phase synthesis.
Stage 3: Coupling Strategy and Loading
  • Activation and Coupling: The protected this compound building block must be activated for coupling to the functionalized resin. Standard peptide coupling agents like HATU, DIC, or EDCI in the presence of a base like DIPEA could be employed [6] [5].
  • Monitoring: Use a colorimetric test (e.g., Kaiser test) to confirm complete coupling.
Stage 4: Cleavage and Global Deprotection

This single step simultaneously cleaves the molecule from the resin and removes the protecting group(s).

  • Conditions: For a Boc-protected compound on a Wang resin, this is typically achieved using a strong acid like trifluoroacetic acid (TFA) with appropriate scavengers [4].
Stage 5: Purification and Analysis
  • Purification: Isolate the crude product and purify it using techniques like flash chromatography or preparative HPLC [3].
  • Analysis: Confirm the identity and purity of the final this compound using analytical methods such as NMR spectroscopy, mass spectrometry (LC-MS), and HPLC [3].

Key Considerations for Solid-Phase Synthesis

When developing this protocol, keep these challenges in mind:

  • Oxidation Risk: Hydroxylamines are prone to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is essential.
  • Side Reactions: The free hydroxylamine is a potent nucleophile. The choice of a robust protecting group is critical to prevent undesired side reactions during the coupling step [5].
  • Analytical Challenges: Solid-phase reactions can be harder to monitor than solution-phase. Use multiple techniques (e.g., cleavage of small test samples followed by LC-MS) to track reaction progress [7].

References

Application Note: Scale-Up Production of N-Hexylhydroxylamine via Continuous Flow Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document outlines a detailed and optimized protocol for the scalable synthesis of N-hexylhydroxylamine hydrochloride, a valuable intermediate in pharmaceutical and specialty chemical manufacturing. The method emphasizes a continuous-flow process to enhance safety, yield, and economic viability.

Background: Traditional batch synthesis of N-alkylhydroxylamines often faces challenges such as the thermal instability of hydroxylamine, explosion risks, and moderate yields [1]. Continuous-flow reactors offer superior heat and mass transfer, allowing for safer operations under elevated temperatures and pressures while minimizing the inventory of hazardous intermediates. This protocol adapts a successfully demonstrated continuous process for a homologous compound [1].

Synthetic Strategy and Workflow

The synthesis proceeds via a nucleophilic substitution reaction where the hexyl halide displaces the amine group on hydroxylamine. The following diagram illustrates the core chemical transformation.

G A Halogenated Hexane (C6H13-X) C This compound Hydrochloride (C6H13-NH-OH • HCl) A->C Nucleophilic Substitution B Hydroxylamine (NH2OH) B->C

Diagram 1: Core reaction for this compound synthesis.

Materials and Equipment

2.1. Chemical Reagents All chemicals are of analytical grade and used without further purification.

  • 1-Hexyl halide (Chloride or Bromide; ~0.5 mol/L in methanol)
  • Hydroxylamine hydrochloride (NH₂OH•HCl)
  • Sodium hydroxide (NaOH)
  • Methanol (MeOH)
  • Hydrochloric acid (HCl, 10% solution)
  • Ethyl acetate
  • Deionized water

2.2. Major Equipment

  • Continuous-flow reactor system (e.g., Corning G1 type with 10 modules) [1]
  • Two plunger pumps (for independent feed control)
  • Temperature-controlled heating/cooling system
  • Pressure regulation system
  • Distillation apparatus
  • Vacuum filtration system
Detailed Experimental Protocol

3.1. Reaction Optimization and Key Parameters The table below summarizes the critical process parameters optimized for high yield and safety. These are based on the scaled-up synthesis of a directly analogous compound [1].

Table 1: Optimized Reaction Parameters for Continuous Flow Synthesis

Parameter Optimal Condition Notes and Rationale
Reactor Temperature 60 °C Mild temperature minimizes risks of hydroxylamine decomposition [1].
System Pressure 8 bar Maintains reactants in liquid phase, prevents volatile component vaporization [1].
Molar Ratio (NH₂OH•HCl : Hexyl Halide) 4 : 1 Excess hydroxylamine drives the reaction to completion and suppresses disubstituted byproducts [1].
Total Flow Rate 10.0 mL/min Combined flow rate for both feed streams [1].
Residence Time ~7.4 minutes Time for material to pass through reactor; ensures complete conversion [1].
Solvent System MeOH/H₂O (4:1 v/v) Provides good solubility for both organic and inorganic reactants [1].

3.2. Step-by-Step Procedure The following workflow chart details the entire operational process from reagent preparation to final product isolation.

G A Prepare Reagent Solutions B Set Up Continuous Reactor A->B A1 Solution A: Hexyl Halide in MeOH A->A1 A2 Solution B: NH2OH from NH2OH•HCl + NaOH A->A2 C Pump & React B->C D Quench & Acidify C->D E Solvent Recovery D->E H Recycle Hydroxylamine D->H Aqueous Phase F Extract Product E->F G Purify & Crystallize F->G H->A Recycled NH2OH•HCl

Diagram 2: End-to-end workflow for production and purification.

Step 1: Reagent Preparation

  • Solution A (Hexyl Halide Feed): Dissolve 0.5 moles of 1-hexyl chloride (or bromide) in methanol to make a final volume of 1 L. Concentration: ~0.5 mol/L [1].
  • Solution B (Hydroxylamine Feed):
    • Dissolve 4 equivalents (2.0 moles, ~139 g) of hydroxylamine hydrochloride in a mixture of 800 mL methanol and 200 mL water.
    • Slowly add 2.2 equivalents ( ~88 g) of sodium hydroxide while stirring and maintaining the temperature below 20 °C with an ice-water bath.
    • Stir for 30 minutes, then filter under vacuum to remove precipitated sodium chloride. The resulting clear hydroxylamine solution is ready for use [1].

Step 2: Continuous Flow Reaction

  • Reactor Setup: Set the reactor temperature to 60 °C and the system pressure to 8 bar.
  • Feeding: Use two independent plunger pumps.
    • Pump 1: Inject Solution A at a flow rate of 5.0 mL/min.
    • Pump 2: Inject Solution B at a flow rate of 5.0 mL/min.
  • Reaction: The streams mix and react as they pass through the reactor modules. The total residence time is approximately 7.4 minutes.
  • Collection: Collect the effluent (the reacted mixture) from the reactor outlet [1].

Step 3: Work-up and Purification

  • Quenching and Acidification: Cool the collected effluent to room temperature. Carefully adjust the pH to 4-5 using a 10% HCl solution. This converts the free base to the stable hydrochloride salt.
  • Solvent Recovery: Remove the methanol solvent via reduced-pressure distillation and recover it for reuse.
  • Product Extraction: Add water to the remaining residue and extract the product three times with ethyl acetate (e.g., 3 x 200 mL). Combine the organic phases and dry over anhydrous Na₂SO₄.
  • Crystallization: Concentrate the organic phase to obtain the crude solid. For purification, dissolve the crude product in a minimum volume of hot ethyl acetate (approx. 8 mL per gram of crude product), add activated carbon for decolorization, and filter. Slowly cool the filtrate to 0 °C to -5 °C to crystallize the product. Isolate the crystals by vacuum filtration and dry at 45 °C for 8 hours [1].

Step 4: Hydroxylamine Recycling (Cost-Saving Measure)

  • The aqueous phase from the extraction step contains unreacted hydroxylamine salts. Concentrate this phase under reduced pressure to recover hydroxylamine hydrochloride, with a reported recovery rate of up to 47%. This recycled material can be used in subsequent batches, significantly reducing raw material costs [1].
Process Economics and Scaling Data

The adapted protocol demonstrates strong economic potential for industrial application, as shown in the performance summary below.

Table 2: Process Performance and Economic Summary

Metric Performance Data Context
Overall Yield 75% (after crystallization) Based on the analogous N-benzyl process [1].
Production Cost ~$10 per kilogram Achievable through solvent recovery and hydroxylamine recycling [1].
Final Product Purity >99.8% After the crystallization purification step [1].
Key Impurity Dihexyl-substituted amine Reduced to <0.2% after crystallization [1].
Regulatory and Safety Considerations
  • CGMP Compliance: For drug development applications, production must adhere to Current Good Manufacturing Practice (cGMP) regulations (21 CFR Parts 210 and 211) [2]. This includes establishing robust in-process controls, a scientific rationale for all process parameters, and a rigorous quality control unit [3].
  • Advanced Manufacturing: The FDA supports the use of advanced manufacturing technologies like continuous flow, as described here, for enhancing drug quality and production scalability [3].
  • Safety First: The primary safety risk is the potential decomposition of hydroxylamine at high temperatures. The continuous-flow process inherently mitigates this risk by using a low reaction temperature (60°C), a small reactor holdup volume, and precise temperature control [1].

References

N-hexylhydroxylamine decomposition prevention

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Hazards and Decomposition Properties

Hydroxylamine aqueous solutions are thermally unstable and can pose significant decomposition risks [1]. The table below summarizes key thermal decomposition data from differential scanning calorimetry (DSC) tests:

Aqueous Solution Concentration (mass%) Decomposition Onset Temperature Range Average Heat of Decomposition (ΔH in J/g)
10% 87–93 °C 390.48 [1]
30% 72–84 °C 1033.15 [1]
50% 42–50 °C 2037.63 [1]

Key findings from the research include:

  • Autocatalytic Decomposition: The decomposition mechanism follows a two-step "N-order + autocatalytic" model. Intermediate species can accelerate the reaction, making the process self-enhancing and more hazardous [1].
  • Kinetic Modeling: Finite element simulations using the kinetic model can predict decomposition patterns and assess thermal explosion risks, which is vital for process safety design [1].

Prevention Strategies and Safe Handling Guidelines

Based on the general principles for handling thermally unstable compounds, here are key prevention strategies:

  • Strict Temperature Control: The most critical parameter is to keep the compound cool. Operations should be designed to ensure the material is never exposed to temperatures approaching its decomposition onset temperature. For safety, maintain temperatures significantly below the lowest reference point of 42°C [1].
  • Process Engineering Controls: To mitigate risks of thermal decomposition:
    • Use Continuous Flow Reactors: Consider replacing batch reactors with continuous flow systems. These reactors offer superior heat transfer and contain smaller volumes of material at any given time, thereby improving temperature control and reducing the severity of potential incidents [2].
    • Implement Adequate Venting: Ensure that reaction vessels or storage containers have proper pressure relief mechanisms, such as vented caps, to safely release gases produced during decomposition [3].
  • Material and Container Safety:
    • Avoid Contamination: Prevent contact with catalytic metal ions (e.g., iron, copper) and strong acids, which can initiate or accelerate decomposition [1].
    • Use Appropriate Containers: Store solutions in non-reactive, vented containers made of materials that can withstand pressure buildup. Opaque containers can offer protection from light, another potential energy source [3].

Experimental Workflow for Decomposition Risk Mitigation

The following diagram outlines a logical workflow for planning experiments with thermally unstable compounds based on the gathered safety principles:

cluster_T1 Reference: Known Decomposition Data cluster_T2 Apply Engineering Controls cluster_T3 Prepare for Decomposition Start Plan Experiment with Hydroxylamine Compound T1 Determine Maximum Safe Operating Temperature Start->T1 T2 Select and Configure Apparatus T1->T2 S1 Set temperature well below decomposition onset (e.g., <40°C) T1->S1 T3 Establish Safety Protocols and Emergency Procedures T2->T3 S2a Prefer Continuous Flow Reactor over Batch T2->S2a T4 Execute Experiment with Continuous Monitoring T3->T4 S3a Confirm availability of quenching agents (e.g., H₂O₂) T3->S3a End Safe Experiment Completion T4->End S2b Ensure adequate cooling capacity and vessel venting S3b Plan for safe disposal of decomposed waste

Frequently Asked Questions

  • What is the most critical factor in preventing decomposition? Temperature control is paramount. Always maintain the compound at the lowest possible temperature required for your process and strictly avoid heating it above the safe threshold, which should be established based on known decomposition data [1].

  • My reaction requires heating. What should I do? First, critically evaluate if heating is absolutely necessary. If it is, you must conduct a thorough thermal hazard assessment before scaling up. This should involve laboratory calorimetry (like DSC) to determine the precise decomposition onset temperature and heat release for your specific sample and conditions [1]. The reaction should then be run in a well-engineered system (like a continuous flow reactor) with a significant safety margin below the decomposition temperature [2].

  • How can I safely dispose of excess compound or waste? Waste streams containing residual hydroxylamine can be treated by controlled decomposition. One established method involves contacting the waste stream with hydrogen peroxide, often at elevated temperatures (e.g., >90°C) and neutral pH. The presence of ammonium ions can accelerate this decomposition process [4].

References

stabilizing N-hexylhydroxylamine in solution

Author: Smolecule Technical Support Team. Date: February 2026

Key Stability Challenges and Properties

Understanding the inherent instability of hydroxylamine compounds is the first step in managing it. The table below summarizes the key challenges and the relevant chemical properties of N-hexylhydroxylamine based on the literature for similar N-alkylhydroxylamines.

Challenge / Property Description & Evidence Practical Implication
Thermal Decomposition Aqueous hydroxylamine (HA) solutions become unstable at elevated temperatures; 50% wt. solution is "extremely unstable," while 10% wt. shows no runaway reaction under tested conditions [1]. Stability is concentration and temperature-dependent. Risk increases with higher concentration and temperature.
Explosion Risk The thermal decomposition of hydroxylamine has been intensively studied due to its classification as an explosive substance, with severe accidents documented [1]. Treat concentrated solutions and the neat compound with extreme caution, especially when heating or evaporating.
Acid/Base Sensitivity Hydroxylamine is a mutagen and can be hydrolyzed from hydroxamic acids under physiological conditions [2]. The free base is generated from salts using a base [2]. The stability and reactivity can be pH-dependent. The compound may be more stable in a specific pH range.

Troubleshooting Guide: Stabilization and Safe Handling

For a practical troubleshooting guide, focus on controlling the physical environment and chemical form of your compound.

Issue Possible Cause Recommended Solution
Observed decomposition during/reaction High reaction temperature Implement a continuous-flow reactor for reactions. This provides superior temperature control and minimizes the volume of unstable material at high risk [3].
Decomposition during storage Solution is too concentrated, stored at room temperature or warmer Store as a dilute solution (<30% wt. based on HA data) in a refrigerated environment [1].
Need to store for long periods Instability of the free base form Consider storing the compound as a more stable salt form (e.g., hydrochloride salt) and liberate the free base immediately before use [3] [4].
Unwanted side reactions (e.g., oxidation) Exposure to air or contaminants Use an inert atmosphere (e.g., N₂ or Argon) and ensure the solvent is degassed. Keep the solution in the dark, as with many sensitive chemicals [5].

Experimental Protocol for Stabilized Handling

The following workflow outlines a safe and effective procedure for preparing and handling a stabilized solution of an N-alkylhydroxylamine like this compound, based on principles from a continuous synthesis process [3].

cluster_prep Preparation & Reaction cluster_handling Handling & Storage Start Start: Prepare this compound A1 Use Salt Form (Hydrochloride Salt) Start->A1 A2 Use Dilute Solutions (<30% wt. recommended) A1->A2 A3 Employ Continuous-Flow Reactor for any heating steps A2->A3 B1 Work under Inert Atmosphere (N₂ or Argon) A3->B1 B2 Use Degassed Solvents B1->B2 B3 Store Dilute Solutions at 2-8°C B2->B3 B4 Protect from Light B3->B4 End Stabilized Solution Ready for Use B4->End

Key Procedural Details:

  • Start with Salt Form: Using the hydrochloride salt is a common and stable starting point [4]. The free base can be generated in situ by neutralizing the salt with a base like sodium hydroxide immediately before use [3] [2].
  • Continuous-Flow Reactors: If a reaction requires elevated temperature, using a continuous-flow reactor is strongly recommended over batch processing. This method offers excellent heat transfer and contains only a small volume of material at any given time, greatly enhancing safety [3].
  • Inert Atmosphere and Degassing: Using an inert gas blanket and degassed solvents prevents oxidative decomposition.
  • Cold Storage: Always store the compound, whether as a salt or in solution, in a refrigerator.

Frequently Asked Questions

Q1: Can I concentrate a solution of this compound by rotary evaporation? A1: Exercise extreme caution. Concentrating hydroxylamine derivatives significantly increases the risk of thermal decomposition. If absolutely necessary, use the lowest possible water bath temperature and a high vacuum. Consider alternative synthesis or purification paths that avoid concentrating the free base.

Q2: Is the free base of this compound more unstable than its salts? A2: Yes, the scientific literature consistently indicates that free hydroxylamine is unstable and potentially explosive [2]. Salts, such as the hydrochloride, are generally more stable and are the preferred form for storage and commercial use [3] [4].

Q3: What is the biological significance of this compound that justifies these precautions? A3: N-substituted hydroxylamine derivatives are investigated as a new paradigm in antibacterial drug development. They act as radical scavengers that inhibit the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for DNA synthesis, showing activity against a variety of drug-resistant bacteria [6].

References

reducing N-hexylhydroxylamine thermal hazard

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Thermal Hazard Assessment

Q1: What are the key experimental methods for assessing thermal hazards? To systematically evaluate thermal stability, the following methodologies are commonly employed in combination. The table below summarizes the key techniques:

Method Primary Function Key Measured Parameters Application Example
Accelerating Rate Calorimetry (ARC) Simulates worst-case adiabatic scenarios to study runaway reactions [1]. Onset temperature (T₀), Self-Accelerating Decomposition Temperature (SADT), Time to Maximum Rate (TMR), Apparent Activation Energy (Eₐ) [1]. Studying the two-stage decomposition of HATO explosive to determine safe storage temperatures [1].
Differential Scanning Calorimetry (DSC) Measures heat flow associated with decomposition reactions under controlled conditions, including elevated pressure [1]. Decomposition onset temperature, heat of decomposition, pressure influence on stability [1]. Evaluating the thermal stability of HATO nanoparticles at 1.0 MPa pressure [1].
Thermal Screening Unit (TSU) Screens thermal behavior and identifies unstable conditions across a range of temperatures and concentrations [2]. Onset temperature of decomposition, determination of "no-go" temperatures for safe operation [2]. Establishing that a 10%w aqueous hydroxylamine solution does not exhibit a runaway reaction under test conditions, unlike higher concentrations [2].

Q2: How does particle size influence thermal stability? Research on the energetic material HATO has demonstrated that particle size is a critical factor. Smaller nanoparticles (NPs) were found to have a lower onset temperature (T₀) compared to larger microparticles (MPs), making them more sensitive to heat and prone to initiation decomposition [1]. This is attributed to their larger specific surface area and higher surface energy. Therefore, controlling and, if possible, optimizing particle size is a vital strategy for managing thermal hazards.

Q3: What are the fundamental decomposition pathways for hydroxylamine-related compounds? While specific pathways for N-hexylhydroxylamine are not detailed, a kinetic model for hydroxylamine (NH₂OH) reveals that the initial, crucial step is hydrogen abstraction. This reaction primarily generates two radicals: HNOH and H₂NO [3]. The formation and subsequent reactions of these radicals drive the decomposition process, which can become self-accelerating above a critical temperature (identified in one study as 186°C for hydroxylamine solutions) [3].

Experimental Protocols & Risk Mitigation

The following experimental workflow outlines a systematic approach for thermal hazard assessment. Adhering to such a structured protocol is essential for identifying and mitigating risks.

workflow Start Start Hazard Assessment Step1 Material Characterization (Particle Size Analysis via SEM) Start->Step1 Step2 Screening Tests (TSU or DSC at various pressures) Step1->Step2 Step3 Adiabatic Testing (Accelerating Rate Calorimetry - ARC) Step2->Step3 Step4 Kinetic Analysis (Determine Ea, TMR, SADT) Step3->Step4 Step5 Define Safe Boundaries (Stability Diagram, Safe Operating Temp) Step4->Step5 End Implement Safety Controls Step5->End

P1: Material Characterization

  • Particle Size Analysis: Use Scanning Electron Microscopy (SEM) to determine the particle size and morphology of your sample [1]. Document this thoroughly as it is a key variable.

P2: Thermal Screening

  • Procedure: Utilize a Thermal Screening Unit (TSU) or DSC. Prepare aqueous solutions at different concentrations (e.g., 10%w, 20%w, 30%w). Heat the samples at slow, controlled rates (e.g., 2°C/min and 5°C/min) while monitoring for an exothermic deviation [2].
  • Outcome: This helps identify the approximate onset temperature of decomposition and establishes a "no-go" temperature for more severe testing.

P3: Adiabatic Testing

  • Procedure: Use an Accelerating Rate Calorimeter (ARC). Place a sample (e.g., ~1.0 g) in a titanium test cell. Run the experiment in "H-W-S" (Heat-Wait-Search) mode to simulate adiabatic conditions and track the temperature and pressure rise as the reaction progresses [1].
  • Outcome: Data from ARC is used to calculate critical safety parameters like the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT), which define safe storage and handling temperatures [1].

Critical Troubleshooting Guide

The table below translates experimental observations into potential issues and corrective actions.

Observed Issue Potential Root Cause Recommended Corrective Action
Unexpected low decomposition onset temperature. Material processed into fine particles (nanopowder) [1]. Characterize particle size via SEM. Consider using a larger particle size fraction if compatibility with the experiment allows.
Runaway reaction occurs during a heating step. Operating temperature is above the self-accelerating decomposition boundary [2] [3]. IMMEDIATELY review TSU and ARC data. Re-calibrate all procedures to ensure temperatures remain well below the identified onset and SADT thresholds.
Varying thermal stability between batches. Inconsistent particle size or presence of catalytic impurities (e.g., metal ions) [1]. Standardize synthesis and purification protocols. Analyze batch consistency with SEM and ensure high purity to eliminate catalytic effects.

Key Safety Principles to Remember

  • Concentration Matters: The thermal behavior of hydroxylamine solutions is highly concentration-dependent. A solution that is stable at 10%w can become hazardous at 50%w [2].
  • Pressure is a Factor: Thermal decomposition can be influenced by pressure. Conduct tests under relevant pressure conditions to understand this effect [1].
  • Know the "Point of No Return": Establish the Temperature of No Return (TNR) and SADT for your specific material and system. These are not intrinsic material properties but are specific to the mass, containment, and environment of your experiment [1].

References

Understanding the Risk: Why Minimization is Crucial

Author: Smolecule Technical Support Team. Date: February 2026

Dialkylhydroxylamines can react to form N-Nitrosamine Drug Substance-Related Impurities (NDSRIs), a class of genotoxic compounds strictly regulated in pharmaceuticals [1]. Regulatory agencies like the FDA mandate that manufacturers ensure NDSRIs in products are at or below established Acceptable Intake (AI) limits, with recent deadlines requiring progress reports by August 1, 2025 [2] [3].

Methodologies for Evaluation and Control

A comprehensive strategy is essential for evaluating and controlling these impurities. The following workflow outlines the key stages from risk assessment to regulatory compliance.

Start Start: Risk Assessment A Identify vulnerable chemical structures (amines) Start->A B Assess raw materials and manufacturing process A->B C Analytical Method Development B->C D Develop and validate LC-MS/MS or GC-MS/MS methods C->D E Risk Mitigation & Control D->E F Optimize process parameters (pH, temperature) E->F G Quality raw materials and excipients F->G H Conduct accelerated stability studies G->H I Regulatory Compliance H->I J Submit progress reports and data to agencies I->J

Step 1: Risk Assessment

The first step is identifying potential formation pathways.

  • Chemical Structures: Focus on drug substances with secondary or tertiary amine functional groups, which can react with nitrites or other nitrogen-containing groups to form nitrosamines [1].
  • Root Cause Analysis: Evaluate the entire supply chain and manufacturing process. Scrutinize raw materials, solvents (e.g., DMF, NMP), reagents, and processing conditions for the presence of nitrosating agents like nitrites [4] [1].
Step 2: Analytical Method Development

Robust analytical techniques are required for detection and quantification at very low levels.

  • Recommended Techniques: Use Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS/MS) [4] [1].
  • Method Validation: Methods must be validated for specificity, precision, accuracy, and linearity. Detection limits should be significantly below the AI limit, typically around 30% of the AI [4]. For complex drug matrices, employ advanced sample preparation like Solid-Phase Extraction (SPE) to reduce interference [4].
Step 3: Risk Mitigation and Control

Once risks are identified, implement controls to minimize impurity formation.

  • Process Parameter Optimization: Carefully control pH and temperature during synthesis and formulation, as these conditions can promote nitrosation reactions [4].
  • Supplier Qualification: Conduct nitrosamine risk assessments for all raw materials and verify that suppliers have adequate controls [4].
  • Accelerated Stability Studies: Perform these studies to predict potential nitrosamine formation during the drug's shelf life and identify high-risk storage conditions [4].

Regulatory Guidelines and AI Limits

Staying updated with global regulatory requirements is essential. The table below summarizes key guidelines.

Regulatory Body Guideline / Update (Date) Key Focus / Change
U.S. FDA Control of Nitrosamine Impurities in Human Drugs (Rev. 2, Sep 2024) [1] Classification of nitrosamines; Revised AI limits based on carcinogenic potency; Clear implementation timelines.
U.S. FDA Updated Implementation Timelines (June 2025) [3] Deadline for submitting detailed progress reports on NDSRI assessment and mitigation is August 1, 2025.
European Pharmacopoeia New General Monograph Strategy (Jan 2024) [1] Streamlined approach; removal of specific production rules from individual monographs.
Health Canada Updated Guidance (Mar 2024) [1] Clarified testing requirements and management of risk mitigation measures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful low-level impurity detection? The initial sample preparation is paramount. Matrix interference from different drug formulations can mask impurities or create false positives. Using techniques like Solid-Phase Extraction (SPE) is highly recommended to isolate the analyte and achieve the necessary sensitivity [4].

Q2: Our product is at risk. What is the immediate next step for regulatory compliance? By August 1, 2025, you must submit an "NDSRI Update" in your Annual Report. This progress report should include your risk determination, any detected NDSRIs, the validated test method used, confirmatory test results in ng/day, the root cause (if known), and an estimated timeline for full mitigation [3].

Q3: Where can I find the specific Acceptable Intake (AI) limit for my product's nitrosamine? The FDA provides a living table of recommended AI limits on its guidance website, which is updated periodically. You should consult Table 1 in the CDER Nitrosamine Impurity Acceptable Intake Limits document for the most current information [2].

References

Troubleshooting Guide: Crystallization of N-Alkylhydroxylamines

Author: Smolecule Technical Support Team. Date: February 2026

A common challenge in purifying compounds like N-hexylhydroxylamine is the occurrence of "oiling out," where the material separates as a liquid phase instead of forming crystals [1]. The table below outlines common issues and their solutions.

Problem & Phenomenon Root Cause Recommended Solution

| Oiling Out (Liquid-Liquid Phase Separation) [1] | Inappropriate solvent system; insufficient driving force for nucleation; solute forms stable molecular clusters in solution [1]. | - Change Solvent System: Adjust ratio or choose different anti-solvent.

  • Seeding: Introduce seed crystals after temperature is stable.
  • Temperature Cycling: Alternate warming/cooling to promote solid formation [1]. | | Poor Crystal Yield | High solubility in current solvent; premature crystallization. | - Concentrate Solution: Remove more solvent by evaporation before cooling.
  • Use More Anti-Solvent: Slowly add a larger volume of anti-solvent (e.g., diethyl ether). | | Low Product Purity (Colored Impurities) | Presence of colored, oxidized by-products or metal ions. | - Decolorization: Add a small amount of activated carbon and perform hot filtration before crystallization [2]. | | Low Product Purity (Chemical Impurities) | Incomplete reaction; co-precipitation of by-products (e.g., dibenzyl-substituted amine) [3]. | - Washing Crystals: Use a cold, mixed solvent (e.g., ethanol/water) to wash crystals.
  • Recrystallization: Perform a second recrystallization from a single solvent or mixed solvent [3] [2]. | | No Crystals Form Upon Cooling | Solution not supersaturated; glass formation. | - Evaporate Solvent: Allow for slow evaporation at room temperature.
  • Scratching: Scratch the flask interior with a glass rod to induce nucleation. |

Frequently Asked Questions (FAQs)

Q1: What are the safety considerations for handling hydroxylamine derivatives? Hydroxylamine and its derivatives can be thermally unstable and pose an explosion risk under high-temperature conditions [3]. Always consult the specific Material Safety Data Sheet (MSDS). Work with small quantities, use appropriate personal protective equipment (PPE), and avoid exposing these compounds to high heat or strong oxidizers.

Q2: My product is an oil, not a solid. Can I still purify it? Yes. If your crude product is an oil, you can often induce crystallization. Try one or more of the following:

  • Seeding: Add a small crystal of pure product (if available) to the oil.
  • Scratching: Vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface.
  • Temperature Cycling: Dissolve the oil in a minimal amount of warm solvent, then cool in an ice-salt bath or freezer. Repeat this cycle several times.
  • Solvent Swap: Slowly add a different anti-solvent to the oily mixture while stirring. Diethyl ether is a common and effective anti-solvent for promoting the crystallization of hydroxylamine salts from alcoholic solvents [2].

Q3: How can I improve the color and purity of my hydroxylamine hydrochloride salt? A common and effective method is recrystallization from ethanol. The general protocol, adaptable for an N-hexyl derivative, is [2]:

  • Dissolve the crude hydrochloride salt in a minimal volume of hot ethanol.
  • Add a small amount of activated carbon to the hot solution for decolorization.
  • Perform a hot filtration to remove the carbon and any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature, then further cool it in a freezer (e.g., -20°C) to complete crystallization.
  • Isolate the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
  • Dry the crystals under high vacuum to remove residual solvent [2].

Workflow for Purification & Troubleshooting

For a visual summary of the recommended strategy, the following diagram integrates the key steps and troubleshooting actions.

Start Start: Crude Product Dissolve Dissolve in Hot Ethanol Start->Dissolve Decolorize Optional: Add Activated Carbon & Hot Filtration Dissolve->Decolorize Cool Cool Solution Decolorize->Cool CheckPhase Check for Oiling Out Cool->CheckPhase OilOut Oiling Out Occurs CheckPhase->OilOut Yes CrystalsForm Crystals Form CheckPhase->CrystalsForm No Action1 Adjust Solvent/Add Anti-solvent OilOut->Action1 Action2 Temperature Cycling Action1->Action2 Re-dissolve if needed Action3 Seeding Action2->Action3 Re-dissolve if needed Action3->Cool Re-dissolve if needed NoCrystals No Crystals Form CrystalsForm->NoCrystals No Filter Vacuum Filtration CrystalsForm->Filter Yes Action4 Concentrate Solution/Scratching NoCrystals->Action4 Re-dissolve if needed Action4->Cool Re-dissolve if needed Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

References

optimizing N-hexylhydroxylamine synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method and Optimization Data

The table below summarizes the optimized conditions and key findings from a recent study on the continuous-flow synthesis of N-benzylhydroxylamine hydrochloride, which achieved a 75% overall yield [1].

Parameter Specification / Optimized Condition
Reaction Type Continuous-flow substitution
Starting Materials Benzyl chloride (Material A), Hydroxylamine solution (Material B)
Catalyst System Not required
Solvent System Methanol/Water
Reactor Temperature 60 °C
Reactor Pressure 8 bar
Flow Rate 5.0 mL/min for each material
Residence Time 7.38 minutes
Key Impurity Dibenzyl-substituted impurities (17.21% in crude product)
Purification Method Crystallization from ethyl acetate (8 mL/g)
Final Purity 99.82% after crystallization
Cost Estimate ~$10 per kilogram

Detailed Experimental Protocol

Based on the research, here is a detailed methodology you can adapt for the synthesis of N-hexylhydroxylamine [1]:

  • Solution Preparation

    • Material A (Alkyl Halide Solution): Dissolve 1-hexyl chloride (0.5 mol/L) in methanol. Note: For this compound, you would use 1-chlorohexane as the starting material.
    • Material B (Hydroxylamine Solution): In a 2 L beaker, add 800 mL of methanol and 200 mL of water. Under stirring, add hydroxylamine hydrochloride (2.0 mol/L, 5.0 equivalents). Slowly add sodium hydroxide (80 g) while maintaining the temperature below 20 °C using an ice-water bath. Stir the mixture for 30 minutes and filter out the precipitated sodium chloride to obtain a clear hydroxylamine solution.
  • Continuous-Flow Reaction Setup

    • Use a continuous flow reactor (e.g., Corning G1 type glass/silicon carbide modules).
    • Set the reactor temperature to 60 °C and pressure to 8 bar.
    • Use two independent plunger pumps to inject Material A and Material B.
    • Set the flow rate for each stream to 5.0 mL/min, resulting in a combined residence time of 7.38 minutes.
  • Work-up and Purification

    • Collect the reaction mixture from the outlet and cool it to room temperature.
    • Adjust the pH to 4–5 using 10% hydrochloric acid. This step converts the free base this compound to its more stable hydrochloride salt.
    • Recover the methanol solvent by reduced pressure distillation.
    • Add 200 mL of water to the remaining solid and extract the product three times with 200 mL of ethyl acetate.
    • Combine the organic phases and dry over anhydrous Na₂SO₄.
    • Concentrate the solution under reduced pressure to obtain the crude this compound hydrochloride.
  • Crystallization for Enhanced Purity

    • Transfer the crude product to a flask and add ethyl acetate (8 mL per gram of crude product).
    • Heat the mixture to reflux (70 °C) until fully dissolved.
    • Add activated carbon (5% w/w) for decolorization, then perform a hot filtration.
    • Slowly cool the filtrate to between 0 °C and -5 °C to crystallize the product.
    • Isolate the crystals by vacuum filtration and dry them in an oven at 45 °C for 8 hours.

Troubleshooting Guide & FAQs

Here are solutions to common problems encountered during N-alkylhydroxylamine synthesis, based on the analyzed data.

Problem Possible Cause Solution
Low Yield Insufficient hydroxylamine; short residence time; low temperature. Use 5.0 equivalents of hydroxylamine [1]; ensure residence time is ~7.4 min at 60°C [1].
Formation of Dialkylated Impurity Excessive alkyl halide concentration; high temperature. Maintain precise stoichiometry in continuous flow; strictly control reactor temperature at 60°C [1].
Low Product Purity Inefficient purification; co-precipitation of impurities. Implement the hot crystallization protocol from ethyl acetate [1].
Hydroxylamine Decomposition Exposure to high temperatures during neutralization. Keep temperature below 20°C during NaOH addition to hydroxylamine hydrochloride [1].

Synthesis Optimization Workflow

The following diagram outlines the key decision points and optimization strategies based on the experimental data.

Start Start: this compound Synthesis MethodSelect Select Synthesis Method Start->MethodSelect CF Continuous-Flow Substitution MethodSelect->CF ParamOpt Optimize Key Parameters CF->ParamOpt P1 Temperature: 60°C ParamOpt->P1 P2 Pressure: 8 bar ParamOpt->P2 P3 NH2OH Excess: 5.0 eq ParamOpt->P3 P4 Residence Time: ~7.4 min ParamOpt->P4 Purification Purification & Analysis P1->Purification Crude Product P2->Purification Crude Product P3->Purification Crude Product P4->Purification Crude Product Cryst Crystallization (Solvent: Ethyl Acetate) Purification->Cryst Analyze Analyze Yield and Purity Cryst->Analyze End Optimized Protocol Analyze->End

Key Optimization Takeaways

To summarize, for a high-yielding and clean synthesis of this compound:

  • Adopt Continuous Flow Technology: This method provides superior control over reaction parameters, leading to higher yields and improved safety compared to traditional batch processes [1].
  • Precisely Control Stoichiometry and Temperature: Using a significant excess of hydroxylamine (5.0 eq) and maintaining a moderate temperature of 60°C is crucial for maximizing the monoalkylated product and minimizing dihexylamine formation [1].
  • Implement a Crystallization Step: Purification via hot crystallization from ethyl acetate is highly effective for removing the dialkylated impurity and obtaining a high-purity final product [1].

References

N-hexylhydroxylamine hydrochloride hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Experimental Issues

Problem Possible Causes Recommended Solutions
Low Yield Incomplete reaction; decomposition of hydroxylamine; insufficient reagent equivalents [1]. Optimize reaction time/temperature; ensure fresh reagents; use excess hydroxylamine (e.g., 2-5 eq.) [1].
Formation of Dialkylated Impurities Excess alkyl halide; high reaction temperature; high concentration [1]. Use controlled stoichiometry (excess hydroxylamine); optimize temperature; employ continuous flow reactor for better control [1].
Poor Product Purity (Post-Crystallization) Unsuitable solvent system; inefficient removal of by-products (e.g., NaCl) [1]. Optimize solvent for recrystallization (e.g., Ethyl Acetate); include water wash or extraction in work-up [1].
Hydroxylamine Decomposition Exposure to high temperatures; presence of impurities or oxidizers [2] [1]. Strictly control temperature (< 60 °C recommended); use high-purity reagents; implement continuous flow to manage exothermicity [1].
Safety Incident (Unexpected Decomposition) Contact with oxidizers; exposure to heat or flame; large surface area exposed to air [2]. Isolate from oxidizers (e.g., metal salts, BaO₂, KMnO₄); avoid heating solid forms; store cool, small batches [2].

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety hazards when working with hydroxylamine compounds?

    • A: Hydroxylamine and its derivatives pose a dangerous fire hazard when exposed to heat or flame and may ignite spontaneously in air if a large surface area is exposed [2]. They are also toxic upon systemic absorption, which can lead to the formation of methemoglobinemia, resulting in cyanosis, convulsions, and coma. Furthermore, they are strong irritants or corrosives to the eyes, skin, and mucous membranes [2].
  • Q2: How can I improve the safety profile of reactions involving hazardous hydroxylamines?

    • A: Transitioning from traditional batch reactors to a continuous-flow (microreactor) system is highly recommended. This technology offers superior temperature control, minimizes the volume of hazardous material at any given time, and drastically reduces the risk of thermal runaway, making it ideal for such energetic materials [1].
  • Q3: My alkylation gives a mixture of mono- and dialkylated products. How can I suppress the formation of the di-substituted impurity?

    • A: The primary strategy is to ensure that hydroxylamine is always in excess relative to the alkyl halide. This favors the formation of the desired mono-alkylated product. Using a continuous-flow reactor can also help by providing precise control over reaction parameters, thereby suppressing side reactions [1].
  • Q4: Can I recycle unused hydroxylamine to reduce waste and cost?

    • A: Yes, recycling is feasible. After the reaction, the aqueous phase from the work-up can be concentrated. The recovered hydroxylamine hydrochloride can then be extracted and re-used in subsequent reactions, significantly lowering production costs [1].

Experimental Protocols & Data

The table below summarizes key reaction data from a continuous-flow synthesis of a related compound, N-benzylhydroxylamine hydrochloride.

Parameter Optimization Data
Optimal Temperature 60 °C [1]
Optimal Pressure 8 bar [1]
Residence Time 7.38 minutes [1]
Hydroxylamine Equivalents 2.0 eq. (optimal), 5.0 eq. (initial) [1]
Crude Yield 85% [1]
Crude Purity 75.17% (with 17.21% dibenzyl impurity) [1]
Purified Yield (after crystallization) 89% (from crude) [1]
Final Purity (after crystallization) 99.82% [1]

Detailed Protocol for Synthesis & Purification (Adapted from [1])

This protocol describes a general method for synthesizing N-alkylhydroxylamine hydrochlorides via a continuous-flow reactor.

  • Reagent Preparation:

    • Material A (Alkyl Halide Solution): Dissolve the alkyl halide (e.g., 63 g of benzyl chloride) in a methanol (or other suitable solvent) to achieve a concentration of 0.5 mol/L.
    • Material B (Hydroxylamine Solution): In a separate vessel, add 800 mL of methanol and 200 mL of water. Under vigorous stirring and with the temperature controlled by an ice-water bath (≤ 20°C), add 139 g of hydroxylamine hydrochloride, followed by the slow addition of 80 g of sodium hydroxide. Stir the mixture for 30 minutes between 10–20°C, then filter under vacuum to remove the precipitated sodium chloride. This yields a clear hydroxylamine solution.
  • Continuous-Flow Reaction:

    • Set the microchannel reactor temperature to 60°C and pressure to 8 bar.
    • Use two independent pumps to introduce Material A and Material B into the reactor at a flow rate of 5.0 mL/min each.
    • The combined stream passes through the reaction modules with a total residence time of 7.38 minutes.
    • Collect the effluent from the outlet.
  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.
    • Carefully adjust the pH to 4–5 using 10% hydrochloric acid.
    • Remove the solvent (e.g., methanol) by reduced-pressure distillation.
    • Add water to the resulting solid or oil and extract the product multiple times with an organic solvent (e.g., ethyl acetate).
    • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product.
  • Purification by Crystallization:

    • Transfer the crude solid to a flask and add a recrystallization solvent (e.g., ethyl acetate at a ratio of 8 mL per gram of crude product).
    • Heat the mixture to reflux until the solid completely dissolves.
    • Optionally, add a small amount of activated carbon for decolorization and perform a hot filtration.
    • Slowly cool the filtrate to 0°C to -5°C to crystallize the product.
    • Isolate the crystals by vacuum filtration, wash with cold solvent, and dry under vacuum at 45°C to constant weight.

Process Workflows

The diagram below illustrates the optimized continuous-flow synthesis and purification process for N-alkylhydroxylamine hydrochlorides.

Start Start Reaction Setup PrepA Prepare Material A: Alkyl Halide in Solvent Start->PrepA PrepB Prepare Material B: Hydroxylamine Solution (Neutralize & Filter NaCl) Start->PrepB FlowReactor Continuous-Flow Reactor (60°C, 8 bar) PrepA->FlowReactor Pump A PrepB->FlowReactor Pump B Workup Work-up: Acidify, Concentrate, Extract FlowReactor->Workup Reaction Mixture Crystallize Purification: Crystallization Workup->Crystallize Final Final Product: Pure N-Alkylhydroxylamine·HCl Crystallize->Final

References

solvent selection for N-hexylhydroxylamine reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Compatibility Guide for Solvent Selection

This table provides a general guide on how common materials withstand various chemical classes, which is crucial for selecting reaction vessels, tubing, and seals [1].

Chemical Class Examples PTFE Polypropylene Stainless Steel 316 Glass
Aliphatic Hydrocarbons Hexane, Heptane A / Excellent A / Excellent A / Excellent A / Excellent
Aromatic Hydrocarbons Toluene, Benzene A / Excellent C / Fair A / Excellent A / Excellent
Halogenated Solvents Dichloromethane, Chloroform A / Excellent D / Poor C / Fair A / Excellent
Alcohols Methanol, Ethanol A / Excellent A / Excellent A / Excellent A / Excellent
Esters Ethyl Acetate A / Excellent B / Good A / Excellent A / Excellent
Ketones Acetone A / Excellent C / Fair A / Excellent A / Excellent
Mineral Acids Hydrochloric Acid, Sulfuric Acid A / Excellent B / Good C / Fair to D / Poor B / Good
Bases (Alkalis) Sodium Hydroxide, Potassium Carbonate A / Excellent A / Excellent B / Good A / Excellent
Organic Acids Acetic Acid A / Excellent A / Excellent C / Fair A / Excellent

Key to Ratings: A (Excellent): Minimal impact. B (Good): Minor corrosion or discoloration possible. C (Fair): Moderate attack; material swelling may occur; not recommended for critical parts. D (Poor): Severe effects; not suitable [1].

Key Considerations for Solvent Selection

  • Material Compatibility: The suitability of a material depends on the specific chemical, its concentration, temperature, and whether it is under stress [1].
  • Stress Cracking: Be aware that certain chemicals (like detergents or ketones) can cause environmental stress cracking in some plastics, even at low concentrations, if the component is under mechanical or thermal stress [1].
  • Temperature and Concentration: Chemical resistance can decrease significantly as temperature increases. The chart data is typically based on ambient temperatures around 70°F (21°C) [1].
  • Test Before Use: Due to variations in conditions and chemical combinations, always test your equipment materials with the specific chemicals under your application's conditions before permanent installation [1].

Experimental Protocols from Analogous Reactions

While an exact synthesis for N-hexylhydroxylamine was not found, the following protocols for closely related N-alkylhydroxylamines provide a practical starting point for developing your own procedure.

Protocol 1: Synthesis via BOC-Protected Intermediate

This method, used for N-ethylhydroxylamine hydrochloride, involves protecting the hydroxylamine group before alkylation [2] [3].

Step 1: Preparation of N,O-bis-BOC-hydroxylamine

  • Reaction: Hydroxylamine hydrochloride is added to a base (e.g., sodium carbonate) in water. Di-tert-butyl dicarbonate (BOC anhydride) is added slowly at 35-40°C [3].
  • Work-up: The product is extracted with toluene, concentrated to remove tert-butanol byproduct, and crystallized from hexane [3].

Step 2: Alkylation

  • Reaction: The protected N,O-bis-BOC-hydroxylamine is dissolved in dimethylformamide (DMF). The solution is treated with a base (e.g., milled potassium carbonate) and an alkylating agent (e.g., iodoethane for ethyl, or bromohexane for hexyl derivative). The reaction is typically run at around 30°C [2] [3].
  • Work-up: The product (N-hexyl-N,O-bis-BOC-hydroxylamine) is isolated as an oil after dilution with water, extraction with toluene, and concentration [2] [3].

Step 3: Deprotection

  • Reaction: The alkylated product is dissolved in ethyl acetate and treated with a large excess (5-6 equivalents) of anhydrous HCl gas at 37°C to cleave the BOC protecting groups [3].
  • Work-up: The solution is concentrated under vacuum to yield the final N-alkylhydroxylamine hydrochloride salt [3].
Protocol 2: One-Pot Synthesis from Aldehydes

This method provides a route to symmetrical N,N-dialkylhydroxylamines and demonstrates an alternative, direct approach [4].

  • Reaction: An aldehyde (e.g., heptanal to make N,N-diheptylhydroxylamine) is reacted with hydroxylamine hydrochloride (using a half-equivalent) in an alcoholic solvent (e.g., methanol, ethanol) under an atmosphere of hydrogen gas (1.05-4.2 kg/cm² pressure) in the presence of a noble metal catalyst like platinum on carbon [4].
  • Work-up: After hydrogen uptake is complete, the catalyst is removed by filtration. The solvent is evaporated, and the residue is treated with aqueous alkali (e.g., potassium carbonate) to liberate the free N,N-dialkylhydroxylamine. The product can be isolated by filtration or extraction [4].

The workflow for the BOC protection method can be visualized as follows:

Start Start: Hydroxylamine Hydrochloride Step1 Protection Step React with BOC anhydride in basic aqueous solution Start->Step1 Intermediate Intermediate N,O-bis-BOC-hydroxylamine Step1->Intermediate Step2 Alkylation Step React with alkyl halide in DMF with base Intermediate->Step2 Alkylated Alkylated Product N-hexyl-N,O-bis-BOC-hydroxylamine Step2->Alkylated Step3 Deprotection Step Treat with HCl in Ethyl Acetate Alkylated->Step3 Final Final Product This compound hydrochloride Step3->Final

Frequently Asked Questions

What is the safest solvent for the alkylation step with DMF? While DMF is used in the patent example [3], it is a hazardous solvent. Consider evaluating alternatives like acetonitrile for your alkylation reaction, as it often serves as a safer substitute for DMF in many reactions. Always consult safety data sheets before use.

What should I do if my solvent is incompatible?

  • Immediately stop the experiment if safe to do so.
  • Safely contain the reaction mixture.
  • Consult your institution's Environmental Health and Safety (EHS) department for proper disposal and decontamination procedures. Never attempt to use equipment that shows signs of degradation, such as swelling, cracking, or corrosion.

References

recycling hydroxylamine in N-hexylhydroxylamine synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxylamine Recycling in Synthesis: A Workflow

The following workflow is adapted from a process for synthesizing N-benzylhydroxylamine hydrochloride, which shares similar reaction steps with the synthesis of N-hexylhydroxylamine and demonstrates a method for hydroxylamine recovery [1].

A Reaction Mixture Post-Synthesis B Extract Product with Ethyl Acetate A->B C Aqueous Phase (Contains unused NH₂OH•HCl) B->C D Concentrate under Reduced Pressure C->D E Obtain Crude Solid Mixture D->E F Extract Solid with Methanol E->F G Filter out NaCl Impurity F->G H Concentrate Filtrate G->H I Obtain Recycled Hydroxylamine Hydrochloride H->I

Frequently Asked Questions & Troubleshooting

Here are common challenges and solutions related to hydroxylamine recycling and synthesis, based on the experimental workflow.

Q1: Why is my hydroxylamine recovery rate low?

  • Potential Cause: Inefficient extraction or concentration steps. The methanol extraction step is crucial for separating hydroxylamine hydrochloride from inorganic salts like sodium chloride [1].
  • Solution: Ensure thorough extraction of the crude solid with methanol after concentration. The published method achieved a 47% recovery rate in the benzylhydroxylamine synthesis, which can serve as a benchmark [1].

Q2: How can I manage safety risks when handling hydroxylamine?

  • Potential Cause: Hydroxylamine and its salts can be unstable and pose an explosion risk, especially at high temperatures or concentrations [1].
  • Solution:
    • Use Continuous Flow Reactors: These reactors offer superior heat and mass transfer, significantly improving safety profile for the initial substitution reaction compared to batch reactors [1].
    • Maintain Mild Conditions: Conduct the recycling process at lower temperatures (e.g., concentration under reduced pressure) to minimize decomposition risks [1].

Q3: My final N-alkylhydroxylamine product has low purity. How can I improve it?

  • Potential Cause: The presence of dialkyl-substituted impurities is a common side reaction [1].
  • Solution:
    • Optimize Reaction Stoichiometry: Using an excess of hydroxylamine (e.g., 5.0 equivalents) can help suppress the formation of these byproducts during the initial substitution step [1].
    • Implement Crystallization: Purify the final product using a solvent like ethyl acetate. The published method improved purity from 75% to over 99% after a single crystallization [1].

Experimental Protocol for Hydroxylamine Recycling

This is a detailed methodology for recovering hydroxylamine hydrochloride from the aqueous waste stream of an N-alkylhydroxylamine synthesis, adapted from [1].

  • Step 1: After the substitution reaction and extraction of the N-alkylhydroxylamine product (e.g., with ethyl acetate), retain the aqueous phase.
  • Step 2: Concentrate the aqueous phase under reduced pressure to obtain a solid.
  • Step 3: Add methanol (200 mL per 66 g of expected hydroxylamine hydrochloride) to the solid and stir to dissolve the hydroxylamine hydrochloride.
  • Step 4: Filter the methanol solution to remove insoluble inorganic salts, primarily sodium chloride.
  • Step 5: Concentrate the filtrate under reduced pressure again to recover solid hydroxylamine hydrochloride.
  • Step 6: Dry the solid in an oven at 45°C for 8 hours.

This recycled hydroxylamine hydrochloride can be directly used in a subsequent synthesis cycle, reducing overall consumption [1].

Key Parameters for Hydroxylamine Recycling

The table below summarizes the outcomes from the adapted recycling protocol to help you set realistic expectations [1].

Parameter Value Notes
Overall Process Yield 75% For the continuous synthesis of N-benzylhydroxylamine hydrochloride.
Hydroxylamine Recovery Rate 47% Amount of hydroxylamine hydrochloride successfully recycled from the aqueous waste stream.
Production Cost ~$10 per kilogram Achieved for the final product through solvent recovery and hydroxylamine recycling.
Key Purification Step Crystallization from Ethyl Acetate Improved product purity from 75.17% to 99.82% [1].

References

overcoming low yield N-hexylhydroxylamine alkylation

Author: Smolecule Technical Support Team. Date: February 2026

Why Alkylation of Amines is Challenging

The primary reason for low yields in direct amine alkylation is a phenomenon called polyalkylation [1]. When you use an alkyl halide to alkylate an amine like N-hexylhydroxylamine, the initial product is itself a nucleophile and is often more reactive than the starting material. This leads to a "runaway train" effect where the desired monoalkylated product is quickly consumed to form di- and tri-alkylated byproducts [1].

Troubleshooting Guide and Solutions

Here are several strategies to overcome this challenge and improve the yield of your this compound alkylation.

Strategy Core Principle Key Advantages
Protective Group Strategy [2] [3] Protect the nucleophilic nitrogen with a group like BOC (tert-butyloxycarbonyl). This allows selective O-alkylation, after which the nitrogen protecting group can be removed [2]. Directs alkylation to the desired oxygen atom; prevents formation of polyalkylated nitrogen byproducts.
Borrowing Hydrogen Methodology [4] A catalytic, one-pot method using alcohols as alkylating agents. The catalyst "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which reacts with the amine to form an imine. The catalyst then returns the hydrogen to reduce the imine to the final alkylated amine [4]. Atom economy; uses alcohols (often cheaper/safer than alkyl halides); produces water as the only byproduct; inherent control over polyalkylation.
Reductive Amination [1] Involves the reaction of a carbonyl compound (aldehyde or ketone) with your amine to form an imine/intermediate, which is then reduced to the final alkylated amine. Excellent control; avoids the polyalkylation problem entirely; widely used and reliable method.

The following workflow diagrams a logical path for troubleshooting and method selection.

Start Low Yield in this compound Alkylation Question Which reactive center to protect? (Nitrogen vs. Oxygen) Start->Question PathN Strategy: Protect Nitrogen Question->PathN Prevent N-polyalkylation PathO Strategy: Direct O-Alkylation Question->PathO Target O-alkylation MethodN1 Use a protective group (e.g., BOC). Allows for selective O-alkylation. PathN->MethodN1 MethodN2 Consider reductive amination as a superior alternative. PathN->MethodN2 Result Obtain mono-alkylated product with improved yield MethodN1->Result MethodN2->Result MethodO1 Employ a catalyst (e.g., Pd, Ir) for allylic substitutions. PathO->MethodO1 MethodO2 Use an alkylating agent like methanesulfonate. PathO->MethodO2 MethodO1->Result MethodO2->Result

Detailed Experimental Protocols

Protocol 1: Protective Group Strategy (BOC Protection & O-Alkylation)

This method, adapted from a patent for a similar compound, outlines a two-step protection-alkylation-deprotection sequence [2].

  • N-Protection: Dissolve this compound in a solvent like dichloromethane (DCM). Add a base, such as triethylamine or an aqueous solution of sodium carbonate/potassium carbonate. Cool the mixture in an ice bath. Add di-tert-butyl dicarbonate (BOC₂O) dropwise. Allow the reaction to warm to room temperature and stir until complete by TLC.
  • O-Alkylation: To the O-protected N-BOC-N-hexylhydroxylamine intermediate, add an alkylating agent (e.g., iodoethane or the methanesulfonate ester of your target alcohol [3]). Use a strong base like potassium hydroxide or potassium carbonate in a solvent such as toluene. Heat the mixture to reflux and monitor by TLC.
  • N-Deprotection: After the O-alkylation is complete, the BOC group can be removed under acidic conditions. A common method is to treat the product with hydrochloric acid (e.g., in dioxane) to obtain the final N-hexyl-O-alkylhydroxylamine as the hydrochloride salt [2].
Protocol 2: Borrowing Hydrogen Methodology

This is a modern, catalytic one-pot procedure [4].

  • Reaction Setup: In a suitable reaction vessel, combine this compound, an excess of the alcohol to be used as the alkylating agent, and a catalyst. Catalysts can vary and may be based on non-precious or precious metals (e.g., manganese, iridium, or ruthenium pincer complexes). A base may also be added.
  • Heating: Heat the reaction mixture to an elevated temperature (often between 100-150 °C) for a specified time, typically several hours to a day. The reaction can be performed under an inert atmosphere.
  • Work-up: After cooling, the reaction mixture is concentrated. The product can be purified by standard techniques like chromatography or distillation. The key advantage is that water is the only byproduct.

Key Considerations for Your Experiment

  • Alkylating Agent: The steric and electronic nature of your alkylating agent (primary, secondary, benzylic) will influence the reaction rate and yield. Milder conditions or specific catalysts may be needed for sensitive or sterically hindered agents.
  • Solvent and Base: The choice of solvent (aprotic vs. protic) and base (strength, solubility) is critical for the reaction pathway and can significantly impact the O- vs. N- alkylation selectivity.
  • Analysis: Always use analytical methods (TLC, LC-MS, NMR) to carefully monitor the reaction progress and identify the formation of any undesired polyalkylated byproducts.

References

safe storage conditions N-hexylhydroxylamine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability & Decomposition

Q: What are the primary stability and decomposition concerns for hydroxylamine-based compounds like N-hexylhydroxylamine?

Hydroxylamine and its derivatives are known to be thermally unstable. The main risks include:

  • Thermal Decomposition: These compounds can decompose exothermically (releasing heat) at elevated temperatures, potentially leading to a runaway reaction. The decomposition is highly dependent on concentration and temperature [1].
  • Explosive Potential: Pure hydroxylamine and some of its salts are classified as explosive substances. While the risk for an N-alkyl derivative like this compound may be different, the core hydroxylamine functional group must be treated with caution [1] [2].

The table below summarizes general stability factors. Note that these are based on data for hydroxylamine, not this compound specifically.

Factor Effect on Stability Key Finding from Literature
Concentration High concentration increases instability. Aqueous hydroxylamine solutions at 50% w/w are much less stable than solutions at 10% w/w [1].
Temperature Higher temperature increases decomposition risk. Decomposition rates significantly increase with temperature. The onset of exothermic decomposition for hydroxylamine occurs well below its boiling point [1] [2].
Impurities & Catalysts Certain ions can catalyze decomposition. The presence of trace metal ions can accelerate decomposition. Using high-purity reagents is recommended [1].

Safe Storage & Handling Protocol

Q: What are the recommended storage conditions and handling procedures to minimize risk?

The following protocol is a synthesis of best practices for unstable chemicals and general information on hydroxylamines. You must adapt and validate it for This compound.

1. Storage Conditions

  • Temperature: Store at low, controlled temperatures, preferably refrigerated (e.g., 2-8°C). Avoid exposure to even moderate heat [1].
  • Concentration: For long-term storage, consider using more dilute solutions if experimentally feasible.
  • Container: Use small, tightly sealed containers made of compatible materials (e.g., glass, certain plastics) and protect from light.
  • Labeling: Clearly label the container with the chemical name, concentration, date of receipt/preparation, and specific hazard warnings (e.g., "Thermally Unstable").
  • Inventory: Practice "first-in, first-out" to avoid prolonged storage and periodically inspect containers for signs of pressure or degradation.

2. Handling Procedures

  • Always wear appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and suitable gloves.
  • Work in a well-ventilated area, preferably inside a fume hood.
  • Avoid Contamination: Use clean, dedicated equipment to prevent introducing catalytic impurities.
  • Keep away from heat sources, sparks, and open flames.
  • Purchase in Small Quantities: Only order the amount needed for immediate use to reduce storage hazards.

Thermal Risk Assessment Workflow

The diagram below outlines a logical workflow for assessing thermal risks before starting an experiment, based on general chemical safety principles.

G Start Start Risk Assessment Step1 Consult SDS for This compound Start->Step1 DataSearch Search for specific thermal data Step1->DataSearch Step2 Check Experimental Temperature Step3 Is temperature near or above known decomposition range? Step2->Step3 Step4 Proceed with extreme caution. Use lab heat source with calorimetric screening. Step3->Step4 Yes Step5 Perform standard safety controls. Step3->Step5 No Step6 Document findings and safety plan. Step4->Step6 Step5->Step6 DataSearch->Step2

Emergency & Troubleshooting Guide

Q: What should I do if I suspect my sample of this compound is decomposing or unstable?

Scenario Immediate Actions Post-Incident Analysis

| Unexpected temperature rise or gas release from a stored container. | 1. EVACUATE the immediate area. 2. ALERT others in the lab. 3. DO NOT move or open the container. 4. NOTIFY your institution's safety personnel. | Determine the root cause: Was it exposed to heat? Was it contaminated? Was it stored for too long? | | Discoloration or precipitation in a stored solution. | 1. ISOLATE the container in a safe place (e.g., a fume hood). 2. TREAT it as potentially unstable. Do not use. 3. Consult safety experts for safe disposal. | Review storage conditions (temperature, time, container) to prevent recurrence. |

References

Technical Support Center: HPLC Analysis of N-Hexylhydroxylamine

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a framework for method development and troubleshooting for the HPLC analysis of N-hexylhydroxylamine, drawing on general principles and a relevant case study.

Method Development and Core Parameters

A robust HPLC method rests on three key chromatographic parameters that directly impact resolution: Retention Factor (k), Selectivity Factor (α), and Efficiency (N) [1]. Optimizing these ensures your main peak is well-separated from any impurities or degradation products.

The table below summarizes these parameters and common optimization strategies.

Parameter Description Goal How to Change/Control It
Retention Factor (k) Measures how long a compound is retained on the column. ( 1 < k < 10 ) (Ideal) Adjust solvent strength of mobile phase (e.g., % organic modifier). A weaker solvent increases k [1].
Selectivity Factor (α) Measures the ability to separate two compounds (resolution). α > 1 Change solvent type (e.g., Acetonitrile vs. Methanol), mobile phase pH, or column chemistry (e.g., C8, C18, phenyl) [1].
Efficiency (N) Number of theoretical plates; measures peak broadening. Higher N (sharper peaks) Use columns with smaller particle sizes (e.g., 3 µm vs. 5 µm), ensure proper system maintenance, and optimize flow rate [1].

Troubleshooting Common Issues

Here are specific problems you might encounter and steps to resolve them.

Problem Possible Causes Investigations & Solutions

| Peak Tailing | - Silanol Interaction: Basic compounds interacting with acidic silanol groups on silica-based columns [2].

  • Column Voiding [2]. | - Use a high-purity silica (Type-B) column [3] [2].
  • Use a competing base (e.g., triethylamine) in the mobile phase [2].
  • Try a polar-embedded or shielded phase column [2]. | | Extra / Unexpected Peaks | - On-Column Degradation: Sample degrading while on the HPLC column [3].
  • Carryover from previous injections [2].
  • Sample Contamination [2]. | - Verify with NMR: If available, use an orthogonal technique (like NMR) to confirm sample purity independently from HPLC [3].
  • Shorten Runtime/Change Gradient: Start with a higher percentage of organic solvent to reduce the time your analyte is on the column [3].
  • Change Column Type: Switch to a column with higher ligand coverage ((>3 \mu mol/m^2)) to minimize reactive sites [3].
  • Add Mobile Phase Additive: Use an acidic additive (e.g., 0.1% acetic acid) to stabilize the compound and/or the column surface [3]. | | Poor Peak Area Precision | - Autosampler Issues (e.g., drawing air, clogged needle) [2].
  • Sample Degradation in the vial [2].
  • Air in the system [2]. | - Perform multiple injections to differentiate between injector and sample problems [2].
  • Check sample filling height and injector needle setting [2].
  • Use thermostatted autosampler; flush autosampler fluidics to remove air [2]. |

Case Study & Experimental Protocol: On-Column Degradation

A published case study on a compound containing an aniline functional group (structurally similar to hydroxylamines in its potential for reactivity) provides a excellent troubleshooting model [3].

Problem: During method development, several unexpected degradant peaks appeared, even though NMR confirmed the sample was pure [3].

Hypothesis: The analyte was degrading on the specific "lightly-loaded" C18 column used, potentially due to interaction with exposed silanol groups [3].

Experimental Workflow to Isolate the Cause: The following diagram outlines the systematic troubleshooting approach taken to confirm on-column degradation.

G Start Unexpected Degradant Peaks NMR Confirm Sample Purity via NMR Start->NMR MP Reformulate Mobile Phase NMR->MP No change Grad Modify Gradient (Reduce Runtime) MP->Grad Degradants reduced with shorter runtime Col Switch to High-Coverage C18 Column MP->Col Direct test of column hypothesis Grad->Col No degradants on new column Add Add Acidic Additive (e.g., 0.1% Acetic Acid) Col->Add No degradants with additive Result Degradants Eliminated/ Method Stable Add->Result

  • Systematic Approach: Change one variable at a time, starting with the simplest [3].
  • Confirm Purity Orthogonally: Use a non-chromatographic technique to rule out a bulk sample issue [3].
  • Column Chemistry is Critical: "Lightly loaded" columns with more exposed silanols can catalyze degradation for susceptible compounds. A "fully bonded" high-coverage column often solves the issue [3].
  • Mobile Phase as a Tool: Acidic additives can protonate the stationary phase silanols or the analyte itself, preventing destructive interactions [3].

Method Validation Requirements

For any method intended for regulatory submission or quality control, validation per ICH Q2(R1) guidelines is required [4] [5]. The table below outlines the key parameters to demonstrate the method is suitable for its intended purpose.

Validation Parameter Typical Requirement / Target Brief Description
Specificity Yes The method must be able to unequivocally assess the analyte (this compound) in the presence of expected impurities and degradation products [4] [5].
Linearity ( r^2 \geq 0.99 ) A linear relationship between concentration and detector response across the specified range must be demonstrated [4] [5].
Range e.g., 12 µg/mL (LOQ) to 300 µg/mL The interval between the upper and lower levels of analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity [4].
Accuracy (% Recovery) e.g., 99-101% The closeness of agreement between the accepted reference value and the value found. Measured by spiking known amounts of analyte [4].
Precision (% RSD) ( \leq 1.0% ) (Repeatability) The closeness of agreement between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts) [4].

References

removing heavy metal contaminants from N-hexylhydroxylamine

Author: Smolecule Technical Support Team. Date: February 2026

Heavy Metal Removal Techniques for Contaminated Reagents

For researchers dealing with heavy metal contamination in chemical reagents, adsorption is a highly effective and widely used method due to its simplicity, efficiency, and the availability of advanced adsorbents [1] [2].

The table below summarizes some high-performance adsorbents documented in recent literature that you could employ.

Adsorbent Material Target Heavy Metal Ions Reported Adsorption Capacity (mg/g) Key Functional Groups / Mechanisms Source / Reference
OSM/PAA Hydrogel Cu(II), Zn(II), Ni(II) 367.64, 398.40, 409.83 Schiff base, carboxylate, amine groups; chelation & electrostatic interaction [3]
Aminated Cellulose (CDAM) Cd(II) 483.70 Amine, Schiff base (C=N); coordination to nitrogen-donor sites [4]
Generic Hydrogels Various Varies 3D network structure; high water absorption; adjustable pores [3]

Frequently Asked Questions & Troubleshooting

Here are answers to common questions you might encounter when working to remove heavy metals.

Q1: What is the most critical factor affecting adsorption efficiency? A: The pH of the solution is paramount. It directly influences the surface charge of the adsorbent and the speciation of the metal ions. For most metal cations, a slightly acidic to neutral pH (e.g., 5.0-7.0) is optimal, as a very low pH can cause high H⁺ concentration to compete with metal ions for binding sites [3] [4]. You must determine the optimal pH for your specific reagent-adsorbent system experimentally.

Q2: How can I recover and reuse the adsorbent? A: Many modern adsorbents are designed for reusability. A common and effective method is acid elution. For instance, aminated cellulose (CDAM) can be regenerated using 0.25 M HCl, retaining over 90% of its capacity after seven cycles [4]. After acid treatment, the adsorbent needs to be rinsed with deionized water and re-neutralized before the next use.

Q3: The reagent I need to purify is expensive. How can I minimize loss? A: Start with batch adsorption tests on a small scale. Determine the minimum effective adsorbent dosage and contact time needed to reduce your target metal to acceptable levels. Using adsorbents with high selectivity for the specific contaminant metal can also help preserve your reagent [4].

Experimental Protocol: Adsorbent Screening & Evaluation

This workflow outlines the key steps to evaluate and apply an adsorbent for purifying your reagent. The following diagram maps out this process.

Start Start: Prepare Contaminated Solution pH Adjust Solution pH Start->pH Dosage Add Predetermined Adsorbent Dosage pH->Dosage Mix Mix for Optimal Contact Time Dosage->Mix Separate Separate Adsorbent (e.g., Filtration) Mix->Separate Analyze Analyze Supernatant for Metal Content Separate->Analyze Decision Metal Level Acceptable? Analyze->Decision End Proceed with Purified Solution Decision->End Yes Optimize Optimize Parameters: Dosage, Time, pH Decision->Optimize No Optimize->pH

To implement the workflow, follow these detailed steps:

  • Prepare Contaminated Solution: Dissolve your heavy metal-contaminated N-hexylhydroxylamine in a suitable solvent. Pre-filter the solution if it contains any particulate matter.
  • Adjust Solution pH: Using dilute acids (e.g., HCl) or bases (e.g., NaOH), adjust the pH of the solution to the optimal range for your chosen adsorbent. This is a critical step identified in the FAQs [3] [4].
  • Add Predetermined Adsorbent Dosage: Add a known amount of the adsorbent to the solution. The dosage can be based on the literature values (e.g., 0.4 g/L for OSM/PAA hydrogel) and scaled to your volume [3].
  • Mix for Optimal Contact Time: Agitate the mixture (e.g., using a shaker) to ensure full contact between the adsorbent and the solution. Contact time can be brief for some materials (e.g., 30 minutes for CDAM) [4].
  • Separate Adsorbent: Remove the spent adsorbent from the solution. This is typically done by filtration (e.g., using a syringe filter with a 0.45 µm membrane) or centrifugation.
  • Analyze Supernatant for Metal Content: Analyze the purified solution using a suitable analytical method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to determine the residual heavy metal concentration.
  • Decision Point: If the metal content is acceptably low, your reagent is purified. If not, you will need to optimize your parameters by adjusting the pH, increasing the adsorbent dosage, or extending the contact time, and then repeat the process.

Key Considerations for Your Research

  • Selectivity: If your reagent contains multiple metal contaminants, or if you need to remove a specific metal from a valuable metal-containing catalyst, investigate the selectivity of the adsorbent. Materials like the OSM/PAA hydrogel have shown different capacities for Cu(II), Zn(II), and Ni(II), indicating varying affinities [3].
  • Adsorption Kinetics: The adsorption process often follows pseudo-second-order kinetics, which indicates that the rate-limiting step is likely chemical sorption or chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the metal ion [4].
  • Material Characterization: If you are synthesizing your own adsorbents, techniques like FT-IR, SEM, and XPS are essential for confirming the successful introduction of functional groups (like amine or Schiff base) and understanding the binding mechanism [3] [4].

References

N-hexylhydroxylamine vs N-ethylhydroxylamine reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding N-alkylhydroxylamine Reactivity

The core reactivity of N-alkylhydroxylamines is consistent across different alkyl chain lengths. They are primarily known as reducing agents and nucleophiles [1] [2].

A key bioorthogonal reaction involves N,N-dialkylhydroxylamines and cyclooctynes. The mechanism is a retro-Cope elimination, visualized below:

G compound1 N,N-Dialkylhydroxylamine TS Transition State compound1->TS compound2 Cyclooctyne compound2->TS product Enamine N-Oxide TS->product

In this reaction, the nucleophilic oxygen of the hydroxylamine attacks one carbon of the cyclooctyne's triple bond, while a hydrogen from the alkyl group migrates, leading to the formation of a stable enamine N-oxide [3].

Comparison of Key Reactivity Factors

The table below summarizes how the alkyl chain (ethyl vs. hexyl) influences reactivity, based on general chemical principles and data from related compounds.

Factor N-Ethylhydroxylamine N-Hexylhydroxylamine Impact on Reactivity & Applications
Steric Bulk Lower steric hindrance around the reactive N-O group [3]. Higher steric hindrance due to the longer hexyl chain. Shorter chains (ethyl) generally allow faster reaction kinetics in bimolecular reactions [3].
Lipophilicity Lower lipophilicity (calculated Log P: -0.17 for N-ethyl) [4]. Higher lipophilicity (estimated). Longer chains (hexyl) improve cell membrane permeability, beneficial for cellular applications.
Stability Similar inherent chemical stability is expected for both primary N-alkylhydroxylamines [2]. Similar inherent stability expected. Salts are often formed for purification and storage to enhance stability [2].

Experimental Insights and Protocols

While direct data is unavailable, insights can be drawn from studies on N,N-dialkylhydroxylamines. One study measured the kinetics of their reaction with cyclooctynes, which is highly sensitive to electronic effects but also to steric factors [3].

Key Experimental Findings:

  • Steric Influence: The reaction rate between N,N-dialkylhydroxylamines and cyclooctynes decreases with increasing steric bulk around the hydroxylamine nitrogen [3]. This suggests N-ethylhydroxylamine would be more reactive than this compound in such bioorthogonal contexts.
  • Stability Protocol: Hydroxylamines can be susceptible to oxidation. One study maintained stability by using buffers containing cellular reductants like ascorbic acid (5 mM) or glutathione (5 mM), which prevented degradation over 24 hours [3].
  • Protein Labeling Workflow: A typical experiment for verifying reactivity and bioorthogonality involves:
    • Functionalizing a protein (e.g., lysozyme) with a cyclooctyne reagent.
    • Incubating the modified protein with a fluorophore-conjugated hydroxylamine.
    • Analyzing the labeled protein using in-gel fluorescence and mass spectrometry to confirm adduct formation [3].

How to Approach Your Comparison

To make an informed choice between these compounds for your research:

  • Prioritize N-Ethylhydroxylamine if your goal is to achieve the fastest possible reaction kinetics, as its smaller size minimizes steric hindrance.
  • Prioritize this compound if your application requires enhanced membrane permeability to reach intracellular targets, as its higher lipophilicity can improve cellular uptake.
  • Plan Control Experiments to directly compare the performance of both compounds in your specific experimental system, as the magnitude of the kinetic or permeability difference may be context-dependent.

References

Synthesis Comparison: N-Benzylhydroxylamine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two efficient methods for synthesizing N-benzylhydroxylamine hydrochloride.

Synthetic Route Key Starting Materials Reaction Conditions Yield Key Advantages & Disadvantages

| Continuous-Flow Alkylation [1] | Benzyl chloride, Hydroxylamine hydrochloride (NH(_2)OH·HCl) | Continuous-flow microreactor, 60°C, 8 bar pressure, 7.38 min residence time [1] | 85% (crude); 75% (overall with purification) [1] | Advantages: Enhanced safety (controls exotherm, minimizes decomposition), high efficiency, shorter reaction time, lower cost (~$10/kg). Disadvantages: Requires specialized flow reactor equipment. [1] | | Nitrone Hydrolysis [2] | Dibenzylamine, Hydrogen Peroxide (H(_2)O(_2)) | Tungstate catalyst, Methanol, -15°C to RT [2] | 71% [2] | Advantages: Avoids alkyl halides. Disadvantages: Requires handling high-concentration H(_2)O(_2) (safety risk), involves an intermediate (nitrone), and uses a catalyst. [2] |

Detailed Experimental Protocols

Protocol 1: Continuous-Flow Synthesis of N-Benzylhydroxylamine Hydrochloride [1]

This modern method prioritizes safety and efficiency for large-scale production.

  • Step 1: Reagent Preparation

    • Material A: Dissolve 63 g of benzyl chloride in methanol to make a 1 L solution (0.5 mol/L).
    • Material B: Dissolve 139 g of hydroxylamine hydrochloride in 800 mL of methanol and 200 mL of water. Slowly add 80 g of sodium hydroxide while keeping the temperature below 20°C. Stir for 30 minutes, then filter out the precipitated sodium chloride to obtain a 2.0 mol/L hydroxylamine solution.
  • Step 2: Continuous-Flow Reaction

    • Use a continuous-flow microreactor system (e.g., Corning G1).
    • Set the reactor temperature to 60°C and pressure to 8 bar.
    • Use two pumps to inject Material A and Material B simultaneously at a flow rate of 5.0 mL/min each.
    • The reaction mixture has a residence time of 7.38 minutes in the reactor modules.
  • Step 3: Work-up and Purification

    • Collect the outlet stream and cool it to room temperature.
    • Adjust the pH to 4-5 with 10% hydrochloric acid.
    • Remove the methanol solvent by reduced-pressure distillation.
    • Add water to the remaining solid and extract the product three times with ethyl acetate.
    • Combine the organic phases, dry with anhydrous Na(_2)SO(_4), and concentrate to get the crude product.
    • Crystallization: Dissolve the crude product in ethyl acetate (8 mL per gram of crude), heat to reflux, add activated carbon for decolorization, and filter. Slowly cool the filtrate to 0°C to -5°C to crystallize the pure product.

The workflow for this continuous synthesis is illustrated below.

A Material A Preparation: Benzyl Chloride in MeOH Reactor Continuous-Flow Reactor (60°C, 8 bar) A->Reactor B Material B Preparation: NH₂OH·HCl neutralized with NaOH in MeOH/H₂O B->Reactor Workup Post-Reaction Work-up (pH adjustment, solvent removal) Reactor->Workup Extract Liquid-Liquid Extraction with Ethyl Acetate Workup->Extract Crystallize Crystallization from Ethyl Acetate Extract->Crystallize Product Pure N-Benzylhydroxylamine Hydrochloride Crystallize->Product

Protocol 2: Synthesis via Nitrone Hydrolysis [2]

This two-step procedure first oxidizes dibenzylamine to a nitrone intermediate, which is then hydrolyzed.

  • Step 1: Oxidation to Nitrone

    • In a flask, add 32.8 g of dibenzylamine and 0.98 g of sodium tungstate dihydrate (Na(_2)WO(_4)·2H(_2)O) in 170 mL of methanol.
    • Cool the mixture to -15°C.
    • Slowly add 57 mL of a 30% aqueous hydrogen peroxide (H(_2)O(_2)) solution dropwise over one hour.
    • After addition, stir the reaction at room temperature for 16 hours.
  • Step 2: Hydrolysis to N-Benzylhydroxylamine

    • Pour the reaction mixture onto 1 kg of crushed ice. A white precipitate (the nitrone) will form.
    • Filter and wash the solid thoroughly with ice-cold water.
    • Dissolve the wet nitrone in 330 mL of a 20% hydrochloric acid (HCl) solution.
    • Concentrate the solution under reduced pressure.
    • To remove traces of water, add toluene and concentrate again.
    • Recrystallize the solid from a mixture of hot methanol and diethyl ether to obtain the pure hydrochloride product.

Key Differences and Rationale for N-Benzyl Preference

The search results clearly indicate a strong research and industrial focus on the N-benzyl derivative. This is largely due to its specific utility as a pivotal intermediate in organic synthesis and pharmaceutical production, most notably for the synthesis of Ticagrelor, an important antiplatelet drug [1]. The benzyl group also facilitates the formation of N-benzyl nitrones, which are valuable precursors for constructing isoxazoline and isoxazolidine structures commonly found in drug discovery [1] [3].

While the synthesis of N-hexylhydroxylamine likely follows a similar nucleophilic substitution pathway using hexyl halide and hydroxylamine [4] [5], its absence from recent literature suggests it is either a straightforward, well-established laboratory procedure with fewer reported challenges or has fewer high-profile applications in current pharmaceutical development.

How to Proceed

Given the lack of direct data for the hexyl variant, here are suggestions for your comparison guide:

  • Acknowledge the Data Gap: Clearly state that while optimized, high-yielding protocols for N-benzylhydroxylamine are well-documented, specific performance data for this compound is less prevalent in the recent scientific literature.
  • Focus on Benzyl Synthesis: You can present the detailed protocols for N-benzylhydroxylamine as a case study in modern, safe, and cost-effective hydroxylamine synthesis.
  • Theorize on Hexyl Synthesis: For the N-hexyl compound, you could describe the general, classical alkylation approach, noting that it may suffer from lower yields or safety concerns (like those mentioned for batch processes [1]) without the advanced engineering of a continuous-flow system.

References

Nucleophilicity of Hydroxylamines and Related Amines

Author: Smolecule Technical Support Team. Date: February 2026

While specific data for the N-hexyl derivative is missing, general principles and data for other hydroxylamines can serve as a useful reference. The table below summarizes key concepts about hydroxylamine nucleophilicity from the available literature.

Concept / Compound Key Findings on Nucleophilicity Relevance to N-Hexylhydroxylamine
Alpha-Effect [1] Hydroxylamines exhibit enhanced nucleophilicity ("alpha-effect") due to an adjacent atom with a lone pair of electrons. The N-hexyl derivative is expected to share this enhanced reactivity.
General Nucleophilicity [1] Hydroxylamine and hydrazine are significantly more nucleophilic than basicity predicts; nucleophilicity is more sensitive to steric effects than basicity. The hexyl chain introduces steric bulk, potentially moderating the high nucleophilicity of the parent compound.
N-Hydroxylamine Derivatives [2] Derivatives like N-hydroxyphthalimide and acetohydroxamic acid act as nucleophiles in oxidative deamination of sialic acid derivatives. Confirms the use of N-substituted hydroxylamines as nucleophiles in complex synthetic transformations.
N-Functionalized Hydroxylamines [3] Reagents like N-trifluoroethyl hydroxylamine are used as stable precursors for imines in C–O, C–N, and C–S bond-forming reactions. Demonstrates the practical application of N-alkylhydroxylamines in modern metal-free synthesis.

Experimental Protocol for Nucleophilicity Assessment

Although a protocol for This compound is not available, the following method from a recent study on N-trifluoroethyl hydroxylamine illustrates how nucleophilic addition with an N-functionalized hydroxylamine is conducted. You can adapt this general workflow to investigate your compound of interest [3].

Nuc N-Functionalized Hydroxylamine Prod Nucleophilic Addition Products Nuc->Prod Reacts with various nucleophiles Solv Solvent System (Acetonitrile/1,4-Dioxane) Solv->Prod Base Base Base->Prod Temp Low Temperature (-20°C to 0°C) Temp->Prod

Detailed Reaction Conditions [3]:

  • Reagent Role: The N-functionalized hydroxylamine reagent (e.g., N-trifluoroethyl hydroxylamine, 0.2 mmol) acts as a stable precursor for an N-Boc imine, which is generated in situ.
  • Solvent System: A 3:1 mixture of acetonitrile and 1,4-dioxane is used as the solvent.
  • Base: An inorganic base, such as potassium phosphate (K₃PO₄), is employed to promote the reaction.
  • Reaction Conditions: The transformation is typically carried out under mild conditions, at temperatures ranging from -20°C to 0°C, and does not require transition-metal catalysts.
  • Nucleophile Scope: This methodology has been demonstrated to work with a wide range of O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, hydrazines), and S-nucleophiles (thiols).

Suggestions for Further Research

To obtain the specific data you need, I suggest the following approaches:

  • Consult Specialized Databases: Search in-depth chemical databases such as SciFinder-n or Reaxys, which are more suited for finding physicochemical property data on specific chemical compounds.
  • Perform Experimental Measurement: If literature data is unavailable, consider determining the nucleophilicity experimentally. A common method involves measuring the second-order rate constant (k₂) for the reaction of this compound with a standard electrophile (like a reference alkyl halide) and comparing it to the rate constant for a standard nucleophile under identical conditions. This allows for the calculation of a Mayr nucleophilicity parameter (N).
  • Explore Broader Contexts: You may find helpful mechanistic insights in recent studies discussing a "mechanistic continuum" for nucleophilic substitution reactions, which often involve nitrogen nucleophiles [4].

References

N-hexylhydroxylamine stability vs other N-alkylhydroxylamines

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Stability of Alkylhydroxylamines

The table below summarizes the available experimental stability data for different hydroxylamines. Note that N,N-diethylhydroxylamine is used as a proxy for understanding the behavior of N-alkylated compounds.

Compound Name Structure / Type Experimental Conditions Key Stability Findings Reference
N,N-Diethylhydroxylamine Tertiary, Alkyl PBS, pH 7.4, 25°C >86% intact after 8 h; ~40% degradation after 24 h. Degradation attributed to autoxidation. [1]
N,N-Diethylhydroxylamine Tertiary, Alkyl HEK293T Cell Lysate, 25°C Stable for 24 h with no significant degradation above background. [1]
Hydroxylamine-derived Probe Functionalized Tertiary PBS, 25°C (with 5 mM Ascorbic Acid or Glutathione) Stable for 24 h; reductants prevent autoxidation. [1]
Hydroxylamine-derived Probe Functionalized Tertiary Human Liver Microsomes, Aerobic Negligible degradation after 24 h. [1]

Key Trends and Analysis: The data indicates that N,N-dialkylhydroxylamines can demonstrate sufficient stability for use in biological research over a 24-hour period, provided that the environment is controlled [1]. Stability is highly dependent on the presence of oxidants, with the addition of common biological reductants like ascorbic acid or glutathione effectively preventing autoxidation [1]. This suggests that the intracellular environment may inherently stabilize these compounds.

Detailed Experimental Protocols

The stability data in the table above was generated using the following methodologies, which can serve as a reference for your own stability testing.

  • Stability Assessment in Buffer and Cell Lysate [1]

    • Procedure: The hydroxylamine compound was incubated in PBS and in HEK293T cell lysate at a concentration of 1 mg/mL.
    • Temperature: Room temperature (approx. 25°C).
    • Analysis Method: The solutions were analyzed by High-Performance Liquid Chromatography (HPLC) at various time points over 24 hours to quantify the remaining intact compound.
    • Reductant Supplementation: Parallel experiments were conducted in PBS supplemented with 5 mM ascorbic acid or 5 mM glutathione.
  • Metabolic Stability Assessment [1]

    • Procedure: The enamine N-oxide ligation product (a derivative of the hydroxylamine reaction) was incubated with human liver microsomes at a concentration of 0.2 mg/mL.
    • Conditions: Under ambient air (aerobic conditions).
    • Analysis Method: HPLC analysis was performed over 24 hours to monitor for degradation products.

Hydroxylamine Degradation Pathway

The primary degradation pathway for alkylhydroxylamines in aqueous, oxygenated environments is autoxidation. The following diagram illustrates this process and its inhibition.

O2 O₂ Radical Nitrogen Radical O2->Radical (Consumed) HA Alkylhydroxylamine HA->Radical Oxidation Nitrone Nitrone Radical->Nitrone Reductant Reductant (e.g., Ascorbic Acid) Inhibit Inhibition Reductant->Inhibit Inhibit->HA

Key Insights for Research Applications

  • Stability is Context-Dependent: The high stability of N,N-dialkylhydroxylamines in cell lysate versus their gradual degradation in plain PBS underscores that stability is not an intrinsic property but depends heavily on the environment [1].
  • Mitigating Autoxidation: For experiments in buffer systems, adding low concentrations (e.g., 5 mM) of non-toxic reductants like ascorbic acid or glutathione is a simple and effective strategy to significantly improve the shelf-life of working solutions [1].
  • Lack of Direct Data for N-hexyl: A major gap in the available literature is the absence of direct stability data for N-hexylhydroxylamine. Its longer alkyl chain could potentially influence its lipophilicity, cellular uptake, and interaction with enzymes or biomembranes compared to the shorter-chain analogs studied.

References

Antibacterial Activity of N-Substituted Hydroxylamines

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that N-substituted hydroxylamine (N-HA) compounds demonstrate broad-spectrum antibacterial activity by inhibiting the bacterial enzyme ribonucleotide reductase (RNR), which is essential for DNA synthesis and repair [1].

The table below summarizes the available antibacterial data for selected compounds from the study. Please note that N-hexylhydroxylamine itself (Compound 6) showed limited activity, while other derivatives were more potent [1].

Compound Description Key Structural Feature Antibacterial Spectrum (MIC50 in µg/mL) Cytotoxicity (CC50 in µg/mL)
This compound (Compound 6) [1] Linear 6-carbon alkyl chain Active only against B. anthracis (55 µg/mL) 468
N-Cyclopentylhydroxylamine (Compound 8) [1] Cycloalkyl ring Broad activity (e.g., 17 µg/mL on P. aeruginosa; 60 µg/mL on S. aureus) 178
N-(4-Fluorobenzyl)hydroxylamine (Compound 11) [1] Aromatic ring with electron-withdrawing group Potent activity (e.g., 15 µg/mL on B. anthracis; 21 µg/mL on E. coli) Data incomplete in source
N-Benzylhydroxylamine (Compound 9) [1] Aromatic ring Moderate activity (65 µg/mL on several Gram-positive bacteria) 259
Reference: Ciprofloxacin (CIP) [1] Common antibiotic Potent activity across all tested strains (e.g., 0.03 µg/mL on E. coli) Not applicable

Experimental Protocol for Key Data

The primary data comes from a study that designed and synthesized a library of N-HA compounds to evaluate their potential as antibacterial agents [1]. The core methodology is summarized below.

Start Compound Library Synthesis A1 Design and synthesize N-substituted hydroxylamines Start->A1 A2 Vary substituents: - Alkyl chain length - Cyclic vs linear - Aromatic rings - Electron-donating/withdrawing groups A1->A2 B1 Antibacterial Screening A2->B1 Compounds B2 Determine Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria B1->B2 C1 Mechanism of Action Study B2->C1 C2 Inhibit Ribonucleotide Reductase (RNR) via radical scavenging C1->C2 C3 Evaluate biofilm reduction potential C2->C3 D1 Cytotoxicity Assessment C3->D1 D2 Measure CC50 in eukaryotic cells D1->D2

The structure-activity relationship from this study suggests that moving from a simple linear alkyl chain (like in hexylhydroxylamine) to cyclic aliphatic or aromatic structures often enhances antibacterial potency and broadens the spectrum [1].

References

Experimental Protocols for Determining Lipophilicity

Author: Smolecule Technical Support Team. Date: February 2026

Lipophilicity is a key parameter in drug design, influencing membrane permeability, solubility, and ultimately, a compound's absorption and distribution [1] [2]. The following methods are standard for its experimental determination.

Method Core Principle Typical Workflow Steps Key Lipophilicity Parameters

| Reverse-Phase Thin Layer Chromatography (RP-TLC) [1] [2] | Measures a compound's migration on a hydrophobic plate using a mobile phase of water and a water-miscible organic solvent. | 1. Apply sample to RP-TLC plate. 2. Elute with mobile phases of varying organic solvent ratios. 3. Measure the distance traveled by the compound (Retardation Factor, Rf). 4. Convert Rf to RM values and perform linear regression. | RM0, φ0 (Chromatographic Hydrophobic Index) | | Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) [2] | A more automated and precise method where the compound's retention time on a hydrophobic column is measured. | 1. Inject sample into HPLC system with a C18 column. 2. Use a gradient or isocratic mobile phase. 3. Measure the retention time of the compound. 4. Correlate retention time with log P. | Log k (capacity factor), often correlated with log P |

The workflow for the commonly used RP-TLC method can be summarized as follows:

Start Start RP-TLC Experiment Step1 Apply compound samples to RP-TLC plate Start->Step1 Step2 Elute plate with mobile phases of varying organic solvent/water ratios Step1->Step2 Step3 Measure migration distance (Calculate Rf value) Step2->Step3 Step4 Convert Rf to RM value RM = log(1/Rf - 1) Step3->Step4 Step5 Plot RM vs organic solvent concentration (C) Step4->Step5 Step6 Perform linear regression RM = RM₀ + bC Step5->Step6 Step7 Extrapolate to 0% solvent Obtain RM₀ and φ₀ (φ₀ = -RM₀/b) Step6->Step7 End Lipophilicity Parameters RM₀ and φ₀ Step7->End

The Central Role of Lipophilicity in Drug Design

Lipophilicity (often expressed as log P, the partition coefficient in an octanol-water system) is a central component of a compound's drug-like properties [1]. It profoundly impacts a molecule's behavior, as illustrated in the following diagram:

Lipophilicity Lipophilicity (log P) PD Pharmacodynamics Lipophilicity->PD PK Pharmacokinetics (PK) Lipophilicity->PK Tox Toxicology Lipophilicity->Tox PD_Mechanism Binding affinity to target site PD->PD_Mechanism PK_Absorption Absorption PK->PK_Absorption PK_Distribution Distribution PK->PK_Distribution PK_Metabolism Metabolism PK->PK_Metabolism PK_Excretion Excretion PK->PK_Excretion Tox_Risk Toxicity Risk Tox->Tox_Risk

The specific impact of lipophilicity includes:

  • Influencing Pharmacokinetics: It directly affects a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) [1] [2]. Optimal lipophilicity is crucial for a drug to passively cross cell membranes and reach its target.
  • Determining Pharmacodynamic Activity: The lipophilicity of a molecule can be a critical determinant of its biological activity. For instance, in a series of trypanocidal agents, the incorporation of a lipophilic spiro carbocyclic scaffold was key to achieving potent activity in the nanomolar range [3]. The study found that modifying the scaffold with specific lipophilic substituents like (S)-isobutyl or (S)-benzyl groups significantly boosted potency [3].

How to Proceed with Your Comparison

Since direct data on N-hexylhydroxylamine is unavailable, you can take the following steps to build your guide:

  • Benchmark Against Known Compounds: Use the experimental methods above to measure the lipophilicity of this compound and compare it to common alternatives like N-ethylhydroxylamine or other N-alkylhydroxylamines [4] [5].
  • Leverage Computational Tools: Use software (e.g., ALOGPs, XLOGP) to calculate theoretical log P values for a wider range of compounds to identify trends [2].
  • Focus on Structure-Activity Relationships (SAR): Your guide can discuss how the six-carbon hexyl chain confers moderate to high lipophilicity compared to shorter (ethyl, propyl) or longer alkyl chains, and how this influences performance in biological systems.

References

N-hexylhydroxylamine spectroscopic characterization comparison

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Techniques for Hydroxylamine Characterization

Here is a comparison of the core spectroscopic methods used for a comprehensive analysis of hydroxylamines like DEHA, which you can adapt for N-hexylhydroxylamine.

Technique Key Measurable Parameters Primary Information Obtained Experimental Conditions (for DEHA)

| Rotational Spectroscopy [1] | Rotational constants, Nuclear Quadrupole Coupling Constants (χ) | • Precise molecular structure (conformer geometry) • Nitrogen electronic environment | PJ-FTMW spectrometer; 6.5–18.5 GHz; supersonic jet expansion (∼1 K) [1]. | | Photoelectron Spectroscopy (UPS/XPS) [1] | Ionization Potentials (eV) for valence (UPS) and core electrons (XPS) | • Electron binding energies (HOMO, NHOMO) • Elemental composition & chemical environment | Synchrotron radiation source; binding energy range 5-10 eV (UPS), 200-600 eV (XPS) [1]. | | Near-Infrared (NIR) Spectroscopy [1] | Wavenumber (cm⁻¹) and intensity of overtone/combination bands | • Anharmonic vibrational modes • C-H, N-H, and O-H stretching & bending overtones | FT-NIR spectrometer; 4000–11000 cm⁻¹ range; vapor phase [1]. | | Infrared (IR) & Raman Spectroscopy [2] | Wavenumber (cm⁻¹) and intensity of fundamental vibrational modes | • Molecular fingerprint • Functional group identification & hydrogen bonding | ATR-FTIR; solid/liquid phase; 600–4000 cm⁻¹; 4 cm⁻¹ resolution [3]. |

Detailed Experimental Workflows

For robust characterization, these techniques are often used in combination. The following workflows outline the general procedures.

Workflow 1: Structural Elucidation via Rotational Spectroscopy & Computational Methods

This workflow is crucial for determining the precise three-dimensional structure of the molecule and identifying different conformers.

Start Start: Sample Preparation CompModel Computational Modeling (DFT: B3LYP-D3(BJ)/def2-TZVP) Start->CompModel ExpRotSpec Experimental Rotational Spectrum (PJ-FTMW: 6.5-18.5 GHz) CompModel->ExpRotSpec Compare Compare & Assign ExpRotSpec->Compare ExtParams Extract Molecular Parameters (Rotational Constants, NQCC) Compare->ExtParams FinalStruct Final Molecular Structure & Conformer Identification ExtParams->FinalStruct

  • Computational Modeling (Step 1): Before the experiment, use Density Functional Theory (DFT) to model the molecule. This predicts possible conformers and their theoretical rotational constants to guide the experimental search [1].
  • Experimental Data Collection (Step 2): Analyze the sample in the gas phase using a Pulsed Jet Fourier Transform Microwave (PJ-FTMW) spectrometer under supersonic expansion conditions. This cools the molecules and allows for the observation of high-resolution rotational transitions [1] [4].
  • Data Analysis & Structure Determination (Steps 3-5): Compare the experimental spectrum with computational predictions. Assign the spectral lines to specific conformers and extract precise molecular parameters, such as rotational constants and nitrogen quadrupole coupling constants, to determine the final structure [1].
Workflow 2: Electronic Structure & Composition via Photoelectron Spectroscopies

This workflow probes the electronic environment and elemental composition of the molecule.

A Sample Preparation (Pure Liquid or Vapor) B Ultraviolet Photoelectron Spectroscopy (UPS) Probes Valence Electrons A->B C X-ray Photoelectron Spectroscopy (XPS) Probes Core Electrons A->C D Data Analysis B->D C->D E Determine Electron Binding Energies Identify Elemental Composition Reveal Chemical Environment D->E

  • Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV light to ionize valence electrons. It directly measures the energy of the Highest Occupied Molecular Orbital (HOMO) and next-higher orbitals (NHOMO), providing insight into the molecule's reactivity [1].
  • X-ray Photoelectron Spectroscopy (XPS): Uses X-rays to eject core electrons. The binding energies of these electrons are sensitive to the chemical environment, allowing for the identification of all elements present (e.g., C, N, O) and their local bonding states [1].

Application to this compound

For your research on This compound, you can directly apply the methodologies above.

  • The longer hexyl chain will result in more possible conformers than DEHA. The rotational spectroscopy and computational modeling workflow will be essential to map and identify these structures [1].
  • The core functional group (-N(OH)-) is the same as in DEHA. Therefore, the hydrogen-bonding interactions and the fundamental electronic information probed by XPS, UPS, and NIR spectroscopy will be very similar, though the exact values will shift due to the different alkyl chain [1] [4].
  • Infrared (IR) and Raman spectroscopy will provide a distinct fingerprint for this compound, with characteristic bands for the O-H and N-H stretches that can be used for identification and purity assessment [2].

References

N-hexylhydroxylamine vs hydroxylamine in hydroxamic acid formation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Hydroxylamine and Substituted Hydroxylamines

The following table summarizes the general characteristics of hydroxylamine and its substituted derivatives, which are relevant even though specific data for the hexyl variant is limited.

Feature Hydroxylamine (NH₂OH) N-Alkylhydroxylamines (e.g., N-Hexylhydroxylamine)
General Formula R-C(=O)-NHOH R-C(=O)-NR'OH (Where R' is an alkyl group, e.g., hexyl) [1] [2]
Primary Use in Synthesis Direct formation of primary hydroxamic acids Synthesis of N-substituted ("secondary") hydroxamic acids [1]
Typical Physical Form Often used as salts (e.g., hydrochloride) or in aqueous solution due to instability [3] Information specific to N-hexyl is unavailable; other derivatives (e.g., N-benzyl) are used as reagents [3]

| Key Advantages | - Direct access to the most common hydroxamic acid pharmacophore

  • Low cost and wide availability | - Can impart improved lipophilicity and metabolic stability to the product [4]
  • The alkyl group can be used to fine-tune steric and electronic properties | | Key Disadvantages/Limitations| - Free form is unstable and mutagenic [3]
  • Can lead to side reactions (e.g., O-acylation) | - The product is a different chemical class (N-substituted) which may not be suitable for all applications (e.g., may not effectively chelate metals in the same way) | | Exemplary Yield (Context) | Yields can be low (as low as 10% reported for some substrates) [3] | In enzymatic synthesis, conversions for N-methyl, N-isopropyl, and N-benzyl derivatives ranged from 62% to 78% under optimized conditions [5] |

Synthesis Protocols from the Literature

Here are detailed methodologies for synthesizing hydroxamic acids using both classic and alternative hydroxylamine sources. These protocols can serve as a starting point for designing your own comparative experiments.

1. Classic Synthesis from Esters using Hydroxylamine This is a fundamental method for producing primary hydroxamic acids [3] [1] [2].

  • Step 1 - Reaction: A methyl or ethyl ester is reacted with an aqueous solution of hydroxylamine or hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (KOH) or sodium methoxide (MeONa).
  • Step 2 - Workup: The reaction is typically conducted in an alcoholic solvent. The hydroxamic acid product often forms a potassium or sodium salt, which is then acidified to yield the final product.
  • Note: A drawback of this method is the potential formation of carboxylic acid as a byproduct through hydrolysis [1].

2. Enzymatic Synthesis using N-Substituted Hydroxylamines This method highlights a modern, green approach to synthesizing N-substituted fatty hydroxamic acids, demonstrating the feasibility of using bulky hydroxylamine derivatives [5].

  • Reaction Setup: A biphasic medium is prepared by dissolving palm kernel oil in hexane and dissolving the N-substituted hydroxylamine (e.g., N-methyl, N-isopropyl, or N-benzyl) in water.
  • Catalysis: Lipozyme TL IM (an immobilized lipase) is added as a biocatalyst.
  • Optimal Conditions:
    • Enzyme Loading: 80 mg per mmol of oil.
    • Molar Ratio: A high ratio of N-alkylhydroxylamine to oil (between 6:1 and 7:1) is used to drive the reaction forward.
    • Temperature & Time: 39°C for 72 hours.
  • Outcome: Under these optimized conditions, conversions to the N-substituted hydroxamic acids ranged from approximately 62% to 78% [5].

3. Synthesis via Activated Carboxylic Acids using Protected Reagents This is a more versatile method common in medicinal chemistry, where the hydroxylamine nitrogen is protected to prevent side reactions [3] [1].

  • Step 1 - Coupling: A carboxylic acid is activated with a coupling reagent like EDCI in the presence of a base (e.g., triethylamine, NEt₃) and reacted with a protected hydroxylamine, such as O-tert-butyldimethylsilyl hydroxylamine (13 in [3]).
  • Step 2 - Deprotection: The silyl protecting group is subsequently removed using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or with trifluoroacetic acid (TFA) to reveal the free hydroxamic acid.

Suggested Experimental Workflow for Direct Comparison

To generate the specific data you need, you would need to conduct a direct laboratory comparison. The diagram below outlines a proposed workflow for this evaluation.

Start Start: Plan Comparison Experiment Step1 1. Select Substrate (e.g., a carboxylic acid ester) Start->Step1 Step2 2. Parallel Synthesis Step1->Step2 SubStep2_1 Path A: React with Hydroxylamine Step2->SubStep2_1 SubStep2_2 Path B: React with This compound Step2->SubStep2_2 Step3 3. Product Analysis Step4 4. Data Compilation Step3->Step4 Key Metrics: - Reaction Yield - Reaction Purity - Reaction Rate - Product LogP SubStep2_1->Step3 SubStep2_2->Step3

Key Evaluation Metrics and Practical Considerations

When designing your comparative study, consider measuring the following metrics to form a complete picture:

  • Reaction Efficiency: Compare the reaction yield and purity (e.g., by HPLC) for both reagents using the same model substrate.
  • Process: Monitor the reaction rate and note any practical handling differences, such as the need for inert atmosphere or ease of workup.
  • Product Properties: Confirm the identity of the products (NMR, MS) and measure a key property like lipophilicity (calculated LogP) to quantitatively demonstrate the change brought by the N-hexyl group.

A major consideration is that This compound will produce an N-substituted hydroxamic acid, which is a different chemical entity from the primary hydroxamic acid made with hydroxylamine. Their biological activity, especially as metal-chelating enzyme inhibitors, can differ significantly [3] [1]. Your choice must be guided by the project's end goal.

References

N-hexylhydroxylamine toxicity comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Mechanisms of Hydroxylamine Compounds

Research indicates that the toxicity of hydroxylamine derivatives can follow two distinct primary mechanisms, largely determined by the type of substitution on the molecule [1].

G cluster_O Mechanism 1: Free Radical Stress cluster_N Mechanism 2: Protective Enzyme Inhibition HA Hydroxylamine Exposure O_Sub O-Substituted (e.g., O-Ethyl) HA->O_Sub N_Sub N-Substituted (e.g., N,O-Dimethyl) HA->N_Sub O1 Methemoglobin Formation O_Sub->O1 N1 Inhibition of Glutathione Reductase (GR) N_Sub->N1 N2 Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH) N_Sub->N2 O2 Glutathione (GSH) Depletion O1->O2 O3 Lipid Peroxidation O2->O3 O4 Heinz Body Formation & Hemolysis O3->O4 N3 Increased Susceptibility to Oxidative Stress N1->N3 N2->N3

The table below summarizes the key experimental findings that differentiate these mechanisms [1].

Toxic Effect Hydroxylamine & O-Alkyl (e.g., O-Ethyl) N-Alkyl (e.g., N,O-Dimethyl)
Methemoglobin Formation High Low
Glutathione Depletion High Not detected
Lipid Peroxidation High (O-Ethyl > Hydroxylamine) Not detected (unless induced by H₂O₂)
Heinz Body Formation & Hemolysis Present Absent
Enzymes Impaired GST, NADPH-HbR Glutathione Reductase (GR), G6PDH

Antimicrobial Activity & Cytotoxicity of N-Substituted Hydroxylamines

A 2018 study synthesized a library of N-substituted hydroxylamines (N-HA) to evaluate their potential as antibacterial agents. While N-hexylhydroxylamine was not specifically tested, data for a compound with a six-carbon aliphatic chain (Compound 6) is available. This compound showed limited antibacterial activity but lower cytotoxicity compared to more potent analogues, offering a point of reference [2].

Experimental Protocol Summary [2]:

  • Compound Synthesis: N-HA compounds were synthesized via reductive amination of aldehydes, a one-pot method converting a carbonyl group to the hydroxylamine via the corresponding N-hydroxyimine.
  • Antibacterial Assay: Minimum Inhibitory Concentration (MIC₅₀) was determined against a panel of Gram-positive and Gram-negative bacterial strains.
  • Cytotoxicity Assay: 50% Cytotoxic Concentration (CC₅₀) was measured on eukaryotic cells to assess selectivity.
  • Target Mechanism: These compounds are designed to act as radical scavengers, inhibiting the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for DNA synthesis and repair.

The bioactivity data for selected compounds from this study are summarized in the table below. MIC values are in μg/mL, and "(-)" indicates no observed activity at tested concentrations [2].

Compound Description Gram-positive (Avg. MIC) Gram-negative (Avg. MIC) Cytotoxicity (CC₅₀)
6 N-HA with 6-carbon aliphatic chain 55 μg/mL (on one strain only) No activity 468 μg/mL
8 N-Cyclohexylhydroxylamine 60-120 μg/mL 17-60 μg/mL 178 μg/mL
10 N-Benzylhydroxylamine 65 μg/mL 125 μg/mL 259 μg/mL
11 4-Fluoro-N-benzylhydroxylamine 15-60 μg/mL 32-65 μg/mL 319 μg/mL

References

×

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

117.115364102 g/mol

Monoisotopic Mass

117.115364102 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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